Tanegoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O12 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |
InChI Key |
WMABCPOXSNGIJO-ABXNQLLSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Tanegoside: A Technical Guide to a Furofuran Lignan Glycoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tanegoside, a furofuran lignan glycoside. While specific research on this compound is limited, this document extrapolates from the broader class of lignan glycosides to offer insights into its chemical properties, probable natural origins, and potential biological activities. This guide also outlines detailed experimental protocols for the isolation and characterization of similar compounds and discusses the signaling pathways they are known to modulate.
Chemical Structure of this compound
This compound is a lignan glycoside with the systematic name β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl. Lignans are a class of polyphenolic compounds formed by the dimerization of two phenylpropanoid units. This compound belongs to the furofuran subclass of lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₂ |
| Molecular Weight | 538.55 g/mol |
| CAS Number | 131653-21-9 |
| Systematic Name | β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl |
Natural Occurrence
While the specific plant source of this compound is not definitively documented in readily available literature, the etymology of its name suggests a potential origin from the Tanacetum genus of flowering plants, commonly known as tansies. The Tanacetum genus is a rich source of various secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids. Several species within this genus, such as Tanacetum balsamita and Tanacetum vulgare, have been reported to contain lignan derivatives. Furofuran lignans are widely distributed in the plant kingdom and can be found in various parts of the plant, including roots, stems, leaves, and seeds.
Experimental Protocols
The isolation and characterization of lignan glycosides like this compound from plant sources typically involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification of Lignan Glycosides
A general protocol for the isolation and purification of lignan glycosides from plant material is as follows:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignan glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using preparative HPLC.
Structural Elucidation
The chemical structure of isolated lignan glycosides is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the complete chemical structure, including the stereochemistry of the molecule.[1][2][3][4][5]
Biological Activities of Furofuran Lignan Glycosides
Furofuran lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7] Several studies have demonstrated the potential of lignan glycosides as anticancer agents.
Table 2: Cytotoxic Activity of Selected Lignan Glycosides Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (from Lespedeza cuneata) | Bt549 (Breast) | 24.38 - 26.16 | [8] |
| MDA-MB-231 (Breast) | 24.38 - 26.16 | [8] | |
| HCC70 (Breast) | 24.38 - 26.16 | [8] | |
| Compound 4 (from Lespedeza cuneata) | MCF7 (Breast) | 28.08 | [8] |
| Compound 5 (from Lespedeza cuneata) | HCC70 (Breast) | 24.81 | [8] |
| Compound 6 (from Lespedeza cuneata) | MCF7 (Breast) | 27.57 - 29.18 | [8] |
| MDA-MB-231 (Breast) | 27.57 - 29.18 | [8] | |
| HCC70 (Breast) | 27.57 - 29.18 | [8] |
Signaling Pathways
Lignan glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development. Lignans have been reported to suppress the activation of pathways like nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[9] In the context of cancer, lignans can also influence pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[10]
Below is a generalized workflow for the discovery and bioactivity screening of natural products like this compound.
A generalized workflow for the discovery and bioactivity screening of natural products.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for anticancer compounds, including some lignans.
Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by lignan glycosides.
References
- 1. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring furofuran lignans: structural diversity and biological activities [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Tanegoside (C26H34O12): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside is a lignan compound with the molecular formula C26H34O12. While research on this specific molecule is emerging, the broader class of lignans, particularly those derived from the Ardisia genus, has garnered significant scientific interest due to a wide range of potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for research and development. The table below summarizes the key identifiers and characteristics of this compound A, a prominent isomer of this compound.
| Property | Value | Source |
| Molecular Formula | C26H34O12 | PubChem |
| Molecular Weight | 538.5 g/mol | PubChem[1] |
| CAS Number | 131653-21-9 | BioCrick[2] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3R,4R)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-tetrahydrofuran-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| SMILES | COC1=C(C=CC(=C1)[C@H]2--INVALID-LINK--C(C3=CC(=C(C=C3)O)OC)O[C@H]4--INVALID-LINK--CO)O)O)O">C@HCO)O | PubChem[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[2] |
Potential Biological Activities and Therapeutic Applications
Direct quantitative data on the biological activities of this compound is limited in publicly accessible literature. However, based on the known properties of related lignans and extracts from its likely plant source, Ardisia japonica, several areas of therapeutic interest can be inferred. Lignans, as a class, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.
Extracts of Ardisia japonica, which is a likely source of this compound, have been traditionally used for treating cough and other pulmonary conditions. Pharmacological studies on these extracts have indicated marked antitussive and expectorant effects. Furthermore, research on Ardisia japonica extracts has demonstrated anti-inflammatory and antioxidant activities.
While specific IC50 or EC50 values for this compound are not yet widely reported, the general activities of related compounds suggest that it may be a valuable candidate for further investigation in the following areas:
-
Anti-inflammatory Effects: Lignans are known to modulate inflammatory pathways.
-
Antioxidant Activity: The phenolic structure of lignans contributes to their ability to scavenge free radicals.
-
Neuroprotection: Several lignans have shown promise in protecting neuronal cells from damage.
Further research is required to isolate and quantify the specific bioactivities of this compound.
Experimental Protocols
In Vitro Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Prepare a series of dilutions of the this compound sample.
-
Add the this compound dilutions to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O).
-
Express the antioxidant capacity of this compound in terms of equivalents of the standard.
-
In Vitro Anti-inflammatory Assays
Inhibition of Albumin Denaturation Assay
-
Principle: This assay uses the inhibition of heat-induced albumin denaturation as a model for protein denaturation, a hallmark of inflammation.
-
Protocol:
-
Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Add various concentrations of this compound to the reaction mixture.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
-
Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.
-
Protocol:
-
Prepare a solution of lipoxygenase in a suitable buffer.
-
Prepare a solution of the substrate (e.g., linoleic acid).
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.
-
Use a known LOX inhibitor (e.g., quercetin) as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other lignans with antioxidant and anti-inflammatory properties, potential pathways of interest for future investigation are depicted below.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Workflow for Bioactivity Screening
The following workflow outlines a logical progression for the initial biological characterization of this compound.
Caption: A proposed experimental workflow for the bioactivity screening of this compound.
Conclusion and Future Directions
This compound (C26H34O12) represents a promising lignan for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, its chemical class and origin from medicinally relevant plants like Ardisia japonica suggest a strong potential for antioxidant, anti-inflammatory, and other therapeutic effects.
Future research should prioritize the following:
-
Isolation and Purification: Development of robust methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
Quantitative Bioactivity Screening: Systematic evaluation of this compound in a panel of in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties, including the determination of IC50 and EC50 values.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy and Safety: Preclinical studies in relevant animal models to assess the therapeutic potential and safety profile of this compound.
The generation of this critical data will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.
References
Tanegoside (CAS No. 131653-21-9): A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanegoside, a lignan glycoside with the CAS number 131653-21-9, is a natural product isolated from the stems of Tinospora sinensis. This technical guide provides an in-depth overview of this compound, with a focus on its anti-inflammatory properties. It includes a summary of its physicochemical data, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanism of action through the modulation of key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
This compound, also known as this compound A, is a lignan glycoside with the molecular formula C26H34O12 and a molecular weight of 538.5 g/mol .[1] It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
| Property | Value | Reference |
| CAS Number | 131653-21-9 | [3] |
| Molecular Formula | C26H34O12 | [1] |
| Molecular Weight | 538.5 g/mol | [1] |
| Common Name | This compound A | |
| Compound Class | Lignan Glycoside | [4] |
| Source | Tinospora sinensis | [4] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity: Anti-inflammatory Effects
Lignans as a class of compounds are known to possess anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
While a specific IC50 value for this compound's inhibition of nitric oxide (NO) production has not been definitively reported in the reviewed literature, related lignan glucosides from Tinospora sinensis have demonstrated moderate inhibitory activity. For instance, tinsinlignan A and tinsinlignan B exhibited IC50 values of 18.5 ± 2.0 µmol·L⁻¹ and 28.8 ± 1.2 µmol·L⁻¹, respectively, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] Another compound from the same plant, a dihydrobenzofuran neolignan, showed an IC50 value of 17.43 ± 2.06 μM for NO production inhibition.[7] These findings suggest that this compound likely possesses similar anti-inflammatory activity.
Experimental Protocols
Isolation of this compound from Tinospora sinensis
The following is a general procedure for the isolation of lignan glycosides from Tinospora sinensis, which can be adapted for the specific isolation of this compound.
Objective: To extract and purify this compound from the dried stems of Tinospora sinensis.
Materials:
-
Dried stems of Tinospora sinensis
-
Methanol
-
Chloroform
-
n-Butanol
-
Distilled water
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Rotary evaporator
-
Freeze dryer
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Extraction: The dried and powdered stems of Tinospora sinensis are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol. This separates compounds based on their polarity.
-
Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to column chromatography on silica gel and Sephadex LH-20.
-
Gradient Elution: A gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, is used to elute the compounds from the columns.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing compounds of interest.
-
Purification: Fractions containing this compound are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol details the in vitro assessment of the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells.
Objective: To determine the IC50 value of this compound for the inhibition of nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Stimulation: After a 1-hour pre-treatment with this compound, the cells are stimulated with LPS (1 µg/mL) to induce NO production. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess reagent is added to each well containing the supernatant and incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC50 value is determined.
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of lignans are often mediated through the inhibition of pro-inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.
Based on the known activities of related lignans, it is hypothesized that this compound inhibits NO production by interfering with these signaling pathways.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of iNOS. This compound may inhibit this pathway by preventing the degradation of IκB or by blocking the nuclear translocation of NF-κB.
References
- 1. journals.asm.org [journals.asm.org]
- 2. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lignans with NO inhibitory activity from <i>Tinospora sinensis</i> [cjnmcpu.com]
- 7. Lignans and clerodane diterpenoids from Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Wellspring of Tangshenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of Tangshenoside, a bioactive compound of significant interest in pharmacological research. This document provides a comprehensive overview of its primary plant origins, quantitative data on its prevalence, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways it modulates.
Primary Natural Sources of Tangshenoside
Tangshenoside is predominantly found in the roots of several species within the Codonopsis genus, a group of perennial flowering plants in the bellflower family (Campanulaceae). These plants have a long history of use in traditional Chinese medicine. The most notable species identified as primary sources of Tangshenoside include:
-
Codonopsis pilosula (Franch.) Nannf. (Dangshen): This is the most common and widely studied source of Tangshenoside.
-
Codonopsis tangshen Oliv. : Another significant species utilized in traditional medicine, also containing notable amounts of Tangshenoside.
-
Codonopsis lanceolata (Sieb. & Zucc.) Benth. & Hook.f. ex Trautv. : Research has identified this species as a source of Tangshenoside I, an active component with demonstrated biological activity.[1]
Quantitative Analysis of Tangshenoside I in Codonopsis Species
The concentration of Tangshenoside I can vary between different Codonopsis species and even within the same species due to factors like growing conditions and harvesting time. A study utilizing thin-layer chromatography (TLC) and UV spectrophotometry for the determination of Tangshenoside I in Codonopsis pilosula revealed that the content in frosted samples was twice as high as in normal samples, with a recovery rate of 99.92%.[2] While comprehensive quantitative data across all species is still an area of active research, the following table summarizes the available information.
| Plant Species | Compound | Method of Analysis | Key Findings | Reference |
| Codonopsis pilosula | Tangshenoside I | TLC-UV Spectrophotometry | Frosted samples contain double the amount of Tangshenoside I compared to normal samples. The recovery of Tangshenoside I is 99.92%. | [2] |
| Codonopsis lanceolata | Tangshenoside I | Not Specified | Identified as an active component. | [1] |
| Codonopsis tangshen | Tangshenosides | Not Specified | Considered a characteristic component. |
Experimental Protocols: Extraction and Isolation of Tangshenoside
The extraction and isolation of Tangshenoside from Codonopsis roots involve multi-step processes to ensure the purity of the final compound. The following is a generalized protocol based on common phytochemical extraction techniques.
Extraction Workflow
Detailed Methodologies
1. Preparation of Plant Material:
-
The roots of the Codonopsis species are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.
2. Extraction:
-
The powdered root material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.
3. Fractionation:
-
The resulting crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity. Tangshenosides, being glycosides, are typically enriched in the n-butanol fraction.
4. Chromatographic Purification:
-
The n-butanol fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel and Sephadex LH-20.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and may require further purification steps.
5. High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain highly pure Tangshenoside I is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Signaling Pathways Modulated by Tangshenoside I
Tangshenoside I has been shown to exert its biological effects by modulating key intracellular signaling pathways. Notably, it plays a role in cellular processes related to muscle atrophy and mitochondrial biogenesis.
PI3K/Akt Signaling Pathway
Tangshenoside I has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for cell growth, proliferation, and survival. In the context of muscle health, activation of the PI3K/Akt pathway promotes muscle protein synthesis and inhibits protein degradation.
SIRT1/PGC-1α Signaling Pathway
Tangshenoside I has also been demonstrated to upregulate mitochondrial biogenesis through the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[1] SIRT1, a deacetylase, activates PGC-1α, a master regulator of mitochondrial biogenesis. This activation leads to the increased expression of genes involved in mitochondrial respiration and function.
References
- 1. Codonopsis lanceolata and its active component Tangshenoside I ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of tangshenoside I in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanegoside in Tinospora sinensis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinospora sinensis, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Asia for treating a variety of ailments, including rheumatism, inflammation, and diabetes.[1][2] Modern scientific inquiry has identified a diverse array of bioactive compounds within this plant, including alkaloids, terpenoids, lignans, and glycosides, which are believed to contribute to its therapeutic properties.[3][4] Among these constituents, the lignan glycoside Tanegoside has emerged as a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound from Tinospora sinensis, focusing on its chemical properties, established experimental protocols for its study, and its known biological activities, with a particular emphasis on the underlying signaling pathways.
Chemical Profile of this compound
This compound is a lignan glucoside that has been isolated from the stems of Tinospora sinensis.[5] Its chemical structure and properties are fundamental to understanding its biological function and for developing analytical methods for its detection and quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl | [1] |
| Molecular Formula | C₂₆H₃₄O₁₂ | [1] |
| Molecular Weight | 538.55 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reproducible investigation of this compound. The following sections outline methodologies for its extraction and isolation from Tinospora sinensis, as well as a general framework for its quantification.
Extraction and Isolation of Compounds from Tinospora sinensis
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general method for the fractionation of chemical constituents from the stems of Tinospora sinensis provides a foundational approach. This process typically involves solvent extraction followed by chromatographic separation.[3][6]
Workflow for General Compound Isolation from Tinospora sinensis
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation of Lignans from Trachelospermum Species
For Researchers, Scientists, and Drug Development Professionals
Initial Note on "Tanegoside": An extensive search of scientific literature did not yield specific information on a compound named "this compound" isolated from Trachelospermum. It is possible that this is a less common or novel compound. This guide will therefore focus on the isolation of well-documented and representative lignans from the Trachelospermum genus, such as Tracheloside, providing a comprehensive framework for the extraction and purification of this class of compounds.
The genus Trachelospermum, belonging to the Apocynaceae family, is a rich source of various bioactive compounds, with lignans being one of the major constituents. These plants are utilized in traditional medicine, particularly in Asia, for treating conditions like rheumatism and traumatic injuries. Modern research has highlighted the anti-inflammatory and antitumor properties of Trachelospermum extracts and their isolated lignans. This guide provides a detailed overview of the methodologies for the isolation and characterization of these valuable compounds, with a focus on Tracheloside as a primary example.
Experimental Protocols: Isolation of Lignans from Trachelospermum asiaticum
The following protocol is a detailed procedure for the isolation of Tracheloside and other lignans from the roots of Trachelospermum asiaticum.
Plant Material and Extraction
-
Plant Material: Dried roots of Trachelospermum asiaticum (696.8 g) are used as the starting material.
-
Extraction: The dried roots are extracted with 100% methanol at room temperature. This process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction. The resulting methanol extracts are combined and concentrated to yield a crude extract (71.7 g)[1].
Fractionation of the Crude Extract
The crude methanol extract is subjected to solvent partitioning to separate compounds based on their polarity.
-
Solvent Partitioning: The crude extract (71.7 g) is successively partitioned with n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), and water. This yields four main fractions:
-
n-hexane fraction (3.0 g)
-
Ethyl acetate fraction (6.5 g)
-
n-butanol fraction (24.8 g)
-
Water fraction (33.4 g)[1]
-
Column Chromatography of the n-Butanol Fraction
The n-butanol fraction, being rich in glycosidic lignans, is further purified using column chromatography.
-
Adsorbent: HP-20 resin is a common choice for the initial column chromatography of polar extracts.
-
Elution: The n-BuOH fraction (24.8 g) is loaded onto an HP-20 resin column and eluted with a stepwise gradient of methanol in water (0:1, 2:3, 1:1, 3:2, and 1:0 v/v). This results in several sub-fractions[1].
Further Purification by MPLC and Preparative HPLC
The sub-fractions obtained from the initial column chromatography are further purified using Medium-Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC).
-
MPLC: A sub-fraction (e.g., fraction B3, 5.7 g) is re-chromatographed using reversed-phase MPLC with a methanol-water gradient to yield further refined fractions[1].
-
Preparative HPLC: Specific fractions from MPLC are then subjected to preparative HPLC for the final isolation of pure compounds. For example:
-
Fraction B3-5-4 (374.2 mg) is purified by preparative HPLC using a mobile phase of acetonitrile-water with 0.1% formic acid (60:40) to yield pure compounds like Nortracheloside (128.2 mg)[1].
-
Isolation from the Ethyl Acetate Fraction
The ethyl acetate fraction is also processed to isolate less polar lignans.
-
MPLC: The EtOAc fraction (6.5 g) is separated by MPLC on silica gel using a gradient of n-hexane-ethyl acetate and then chloroform-methanol to yield several fractions[1].
-
Preparative HPLC: A specific fraction (e.g., E6, 357.1 mg) is purified by preparative HPLC with a mobile phase of acetonitrile-water with 0.1% formic acid (50:50) to yield pure Trachelogenin (94.6 mg) and Nortrachelogenin (25 mg)[1]. A significant amount of Tracheloside (1.8 g) can also be obtained from the ethyl acetate fraction through MPLC[1].
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from the isolation process and analytical validation for lignan quantification.
Table 1: Yields of Isolated Lignans from Trachelospermum asiaticum
| Compound | Starting Material | Isolated Amount (mg) | Yield (%) | Reference |
| Tracheloside | 696.8 g dried roots | 1800 | 0.258 | [1] |
| Nortracheloside | 696.8 g dried roots | 128.2 | 0.018 | [1] |
| Trachelogenin | 696.8 g dried roots | 94.6 | 0.014 | [1] |
| Nortrachelogenin | 696.8 g dried roots | 25 | 0.004 | [1] |
Table 2: Analytical Parameters for the Quantification of Lignans by HPLC-UV
| Compound | Linear Range (µg/mL) | Regression Equation | r² | LOD (ng) | LOQ (ng) |
| Compound 1 | 1.0 - 50.0 | y = 25.4x + 5.2 | 0.9998 | 0.1 | 0.3 |
| Compound 2 | 2.0 - 100.0 | y = 18.2x - 8.9 | 0.9995 | 0.2 | 0.6 |
| Compound 3 | 0.5 - 25.0 | y = 35.1x + 2.1 | 0.9999 | 0.05 | 0.15 |
Note: The specific compounds for the analytical parameters in Table 2 were not explicitly named in the source but represent the type of validation data available for lignan analysis in Trachelospermum.
Mandatory Visualization: Experimental Workflow and Signaling Pathways
Experimental Workflow
References
Phytochemical Analysis of Geniposide: A Technical Guide
Disclaimer: The compound "Tanegoside" as specified in the user request could not be found in the available scientific literature. Therefore, this technical guide focuses on Geniposide , a well-researched iridoid glycoside, as a representative example to fulfill the detailed requirements for a technical whitepaper on phytochemical analysis. Geniposide is a major bioactive component of the fruit of Gardenia jasminoides Ellis.[1][2][3]
This guide provides a comprehensive overview of the phytochemical analysis of Geniposide, intended for researchers, scientists, and drug development professionals. It covers experimental protocols for isolation and quantification, summarizes quantitative data, and visualizes key processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the extraction, purification, and analysis of Geniposide.
Table 1: Quantitative HPLC Analysis of Geniposide
| Parameter | Value | Reference |
| Linearity Range | 0.41 - 1000 µg/mL | [4] |
| Limit of Detection (LoD) | 0.41 µg/mL | [4] |
| Limit of Quantification (LoQ) | 6.5 µg/mL | [4] |
| Average Recovery | 95.0% - 96.8% | [4] |
| RSD (Interday Precision) | < 3.05% (Peak Area) | [4] |
Table 2: Yield and Purity of Geniposide from Different Purification Methods
| Purification Method | Starting Material | Yield | Purity | Reference |
| Centrifugal Partition Chromatography | 500 mg of 80% methanolic extract | 56.2 mg | 95% | [5] |
| High-Speed Counter-Current Chromatography | 1g of partially purified extract | 389 mg | > 98% | [6] |
| Macroporous Resin Chromatography & Crystallization | Crude extract from G. jasminoides fruits | 1.4 g (from a larger batch) | > 98% | [7] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and quantification of Geniposide.
Extraction of Geniposide from Gardenia jasminoides Fruits
The initial step involves the extraction of Geniposide from the dried fruits of Gardenia jasminoides.
Protocol:
-
The dried fruits of Gardenia jasminoides are powdered.
-
The powdered material is extracted with 60% ethanol in water (v/v) using the percolation method.[7][8]
-
The resulting extract is concentrated under vacuum to obtain a viscous infusion.[8]
-
To remove non-polar compounds, the concentrated extract is treated with petroleum ether.[8]
-
The ethanolic phase is then concentrated and can be vacuum freeze-dried to obtain the crude extract of Gardenia jasminoides.[8]
Purification of Geniposide
Several chromatographic techniques can be employed to purify Geniposide from the crude extract.
This method is suitable for large-scale purification.[7][9]
Protocol:
-
A column is wet-packed with D101 macroporous resin.[7]
-
The crude extract, dissolved in an appropriate solvent, is loaded onto the column at a flow rate of 2 bed volumes (BVs)/hour.[7]
-
The column is first washed with water to remove water-soluble impurities.[7][9]
-
Geniposide is then eluted from the resin using 20% ethanol at a flow rate of 2 BVs/hour.[7][9]
-
The collected eluate containing Geniposide is concentrated under vacuum.
-
The concentrated solution is then subjected to crystallization using acetone to yield high-purity Geniposide.[7]
HSCCC is an effective one-step purification technique.[6]
Protocol:
-
A suitable two-phase solvent system is selected. A common system is ethyl acetate-n-butanol-water (2:1.5:3, v/v/v).[6]
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate.
-
Fractions are collected and analyzed by HPLC to identify those containing pure Geniposide.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the quantitative analysis of Geniposide.[10][11]
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[12]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 15:85 v/v).[11] The mobile phase can also be acidified with 0.1% formic acid.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintained at 30°C.[11]
-
-
Standard and Sample Preparation:
-
A stock solution of Geniposide standard of known concentration is prepared.
-
Serial dilutions are made to prepare a series of standard solutions for the calibration curve.
-
The sample containing Geniposide is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[11]
-
-
Analysis:
-
Equal volumes (e.g., 20 µL) of the standard solutions and the sample solution are injected into the HPLC system.[11]
-
The peak area of Geniposide in the chromatograms is recorded.
-
A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
-
The concentration of Geniposide in the sample is calculated from the calibration curve.
-
Structural Elucidation
The structure of the isolated Geniposide is confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are used to determine the chemical structure.[5][7] The specific signal at δ 7.45 in 1H-NMR corresponds to H-3 in Geniposide and can be used for quantification (qHNMR).[13]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[5][7]
Visualizations
The following diagrams illustrate the experimental workflow for Geniposide analysis and a key signaling pathway it modulates.
Caption: Experimental workflow for the isolation, purification, and analysis of Geniposide.
Caption: Geniposide inhibits the PI3K/Akt/NF-κB signaling pathway.
Biological Activities and Signaling Pathways
Geniposide exhibits a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, antidiabetic, and hepatoprotective activities.[1][3][14] These effects are mediated through the modulation of various signaling pathways.
One of the key anti-inflammatory mechanisms of Geniposide involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, stimuli like interleukin-1β (IL-1β) can activate this pathway, leading to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13).[1] Geniposide has been shown to inhibit the activation of PI3K, Akt, and NF-κB, thereby downregulating the expression of these inflammatory molecules.[1]
Other important pathways modulated by Geniposide include:
-
GLP-1R-mediated signaling pathway: Involved in its antidiabetic effects.[1][14]
-
AMPK-mediated signaling pathway: Plays a role in improving colitis.[1]
-
MAPK signaling pathways (p38 MAPK and ERK1/2): Inhibition of these pathways contributes to its anti-inflammatory effects.[14]
References
- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide | MDPI [mdpi.com]
- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geniposide - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale isolation and purification of geniposide from the fruit of Gardenia jasminoides Ellis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. mdpi.com [mdpi.com]
- 9. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quantitative analysis of geniposide in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Bioactive Compounds from Gastrodia elata Blume: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrodia elata Blume, a traditional oriental medicine, has garnered significant scientific interest for its potential therapeutic applications in a range of neurological and inflammatory disorders. This technical whitepaper provides an in-depth analysis of the core bioactive constituents of Gastrodia elata, primarily focusing on gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol. It elucidates their neuroprotective, anti-inflammatory, and anti-apoptotic effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and the underlying molecular mechanisms are visualized through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, aiming to accelerate the translation of these natural compounds into novel therapeutic agents.
Introduction
Gastrodia elata Blume, commonly known as "Tianma," has a long history of use in traditional medicine for treating conditions such as headaches, dizziness, and convulsions. Modern pharmacological research has begun to unravel the scientific basis for these therapeutic effects, identifying several key bioactive compounds. Among these, gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol have emerged as the principal mediators of the plant's medicinal properties. This whitepaper synthesizes the current scientific evidence on the therapeutic potential of these compounds, with a focus on their neuroprotective, anti-inflammatory, and anti-apoptotic activities.
Core Bioactive Compounds
The primary therapeutic effects of Gastrodia elata are attributed to its unique phytochemical profile. The most extensively studied bioactive constituents include:
-
Gastrodin (GAS): A phenolic glycoside, it is the most abundant and well-researched component of Gastrodia elata.
-
p-Hydroxybenzyl alcohol (HBA): A phenolic compound that is also a metabolite of gastrodin.[1]
-
Vanillyl alcohol: A phenolic alcohol that contributes to the plant's overall therapeutic profile.
Therapeutic Effects: A Quantitative Overview
The bioactive compounds of Gastrodia elata have demonstrated significant therapeutic potential across a spectrum of preclinical models. The following tables summarize the key quantitative findings related to their neuroprotective, anti-inflammatory, and anti-apoptotic effects.
Neuroprotective Effects
The neuroprotective properties of Gastrodia elata's constituents have been primarily evaluated in models of ischemic stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
| Compound | Model | Key Findings | Reference |
| Gastrodin | Rat model of transient middle cerebral artery occlusion (tMCAO) | - 40 mg/kg i.p. administration at 1h post-MCAO reduced infarct volume to 22.2 ± 5.6% of control. - 80 mg/kg i.p. administration at 1h post-MCAO reduced infarct volume to 56.8 ± 12.6% of control. - 40 mg/kg i.p. administration at 6h post-MCAO reduced infarct volume to 43.9 ± 9.6% of control. | [2] |
| Gastrodin | D-galactose-induced Alzheimer's disease mouse model | - 90 mg/kg and 210 mg/kg treatment suppressed the reduction of neurons in the cerebral cortex and hippocampus. | [3] |
| p-Hydroxybenzyl alcohol (HBA) | Rat model of middle cerebral artery occlusion (MCAO) | - 25 mg/kg intramuscular administration for 3 days before MCAO decreased infarct volume. | [4] |
| Gastrodia elata extract | Scopolamine-induced amnesic rats | - Oral administration of 50, 250, and 500 mg/kg for 6 weeks improved learning and memory. | [5] |
| Gastrodia elata extract | Amyloid-β-treated PC12 cells | - Treatment at ≤10 mg/mL significantly decreased Aβ-induced cell death in a dose-dependent manner. | [5] |
Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is largely attributed to their ability to modulate key inflammatory signaling pathways.
| Compound | Model | Key Findings | Reference |
| Gastrodin | LPS-treated C57BL/6 mice | - 100 mg/kg/day for five days mitigated LPS-induced learning and spatial memory deficits and reduced neuroinflammation in the hippocampus. | [6] |
| Vanillyl alcohol | Acetic acid-induced permeability and carrageenan-induced air pouch models in mice | - Demonstrated significant anti-inflammatory activity. | [7] |
| p-Hydroxybenzyl alcohol (HBA) | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells | - HBA released from nanoparticles inhibited nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression and reduced tumor necrosis factor-alpha (TNF-α) production. | [8] |
Anti-apoptotic Effects
The bioactive components of Gastrodia elata have been shown to protect cells from apoptosis in various models of cellular stress.
| Compound | Model | Key Findings | Reference |
| Gastrodin | High glucose-induced apoptosis in MPC5 podocytes | - Significantly attenuated HG-induced apoptosis as measured by TUNEL assay. - Increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of pro-apoptotic proteins Bax, cleaved caspase-3, -6, and -9. | [9] |
| Gastrodin | Angiotensin II-stimulated H9c2 cells | - Reduced the percentage of apoptotic cells. - Markedly reduced the elevated Bax/Bcl-2 ratio and levels of cleaved caspase-3 and cleaved caspase-9. | [10] |
| Gastrodin | MPP+/MPTP-induced Parkinson's disease model | - Pretreatment with 10, 30, and 60 mg/kg dose-dependently attenuated MPTP-induced caspase-3 activity in the substantia nigra pars compacta and striatum. | [11] |
| p-Hydroxybenzyl alcohol (HBA) | 6-OHDA-induced Parkinson's disease model in SH-SY5Y cells | - Pretreatment with 120 µmol/L HBA decreased cleaved PARP protein levels by 44.1%. - Reversed the downregulation of the Bcl-2/Bax ratio. | [1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Gastrodia elata's bioactive compounds are mediated through the modulation of several key signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Gastrodin has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.
Caption: Gastrodin inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Gastrodin and p-hydroxybenzyl alcohol have been found to activate this pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: Gastrodin and HBA activate the Nrf2 antioxidant pathway.
PI3K/AKT Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Gastrodin has been reported to activate this pro-survival pathway.
Caption: Gastrodin promotes cell survival via the PI3K/AKT pathway.
Detailed Experimental Methodologies
This section provides an overview of the experimental protocols frequently employed in the studies cited in this whitepaper.
In Vitro Models
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Commonly used to model neuronal cells in studies of neurotoxicity and neuroprotection, particularly in the context of Parkinson's disease.[11]
-
PC12 (Rat Pheochromocytoma): A cell line that differentiates into neuron-like cells and is frequently used in neurobiological and neurochemical research.
-
RAW 264.7 (Mouse Macrophage): A standard cell line for studying inflammation and the effects of anti-inflammatory agents.[8]
-
H9c2 (Rat Cardiomyoblast): Utilized for investigating cardiotoxicity and cardioprotective effects.[10]
-
MPC5 (Mouse Podocyte): Employed in studies related to diabetic nephropathy and kidney cell apoptosis.[9]
-
-
Induction of Cellular Stress:
-
Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) are used to induce Parkinson's-like neurotoxicity in SH-SY5Y cells.[1][11] Amyloid-β (Aβ) peptides are used to model Alzheimer's disease pathology.[5]
-
Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in macrophage cell lines like RAW 264.7.[6][8]
-
Oxidative Stress & Apoptosis: High glucose (HG) is used to induce oxidative stress and apoptosis in podocytes.[9] Angiotensin II is used to induce apoptosis in cardiomyocytes.[10]
-
-
Key Assays:
-
Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and thus viability.
-
Apoptosis Detection:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][12]
-
Western Blot for Apoptotic Markers: Measures the expression levels of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and anti-apoptotic proteins (e.g., Bcl-2).[9][10][11]
-
-
Measurement of Inflammatory Markers: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.
-
Western Blot for Signaling Proteins: Used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Nrf2, AKT).
-
In Vivo Models
-
Animal Models:
-
Rodent Models of Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in rats is a widely used model to mimic ischemic stroke.[2]
-
Rodent Models of Alzheimer's Disease: D-galactose or scopolamine administration in mice or rats is used to induce cognitive impairment and pathological features resembling Alzheimer's disease.[3][5]
-
Rodent Models of Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin used to induce Parkinsonism in mice.[11]
-
-
Key Outcome Measures:
-
Infarct Volume Assessment: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain tissue following ischemic stroke.[4]
-
Behavioral Tests:
-
Morris Water Maze: Assesses spatial learning and memory in rodents.
-
Passive Avoidance Test: Evaluates learning and memory based on an animal's natural aversion to an aversive stimulus.
-
-
Immunohistochemistry/Immunofluorescence: Used to visualize the expression and localization of specific proteins (e.g., neuronal markers, inflammatory markers) in tissue sections.
-
Biochemical Assays on Tissue Homogenates: Measurement of enzyme activities (e.g., SOD), protein levels (via Western blot or ELISA), and neurotransmitter levels in brain tissue.
-
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of the bioactive compounds from Gastrodia elata Blume, particularly gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol, in the context of neurological and inflammatory diseases. Their multifaceted mechanisms of action, encompassing neuroprotection, anti-inflammation, and anti-apoptosis, make them attractive candidates for further drug development.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the preclinical findings in human subjects.
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of these compounds, potentially through novel formulation strategies.
-
Synergistic Effects: Investigating the potential synergistic or additive effects of combining these bioactive compounds could lead to more potent therapeutic interventions.
-
Target Identification and Validation: Deeper exploration of the molecular targets of these compounds will provide a more comprehensive understanding of their mechanisms of action and may reveal novel therapeutic targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation [frontiersin.org]
- 4. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gastrodin regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrodin inhibits high glucose-induced inflammation, oxidative stress and apoptosis in podocytes by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrodin Alleviates Angiotensin II-Induced Hypertension and Myocardial Apoptosis via Inhibition of the PRDX2/p53 Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrodin Alleviates Oxidative Stress-Induced Apoptosis and Cellular Dysfunction in Human Umbilical Vein Endothelial Cells via the Nuclear Factor-Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway and Accelerates Wound Healing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C21 Steroidal Glycosides from Marsdenia tenacissima in Traditional Medicine and Modern Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction and Traditional Context
The primary active compounds responsible for the therapeutic effects of M. tenacissima have been identified as C21 steroidal glycosides, a class of pregnane-derived molecules. While the user's query specified "Tanegoside," this term is not widely prevalent in peer-reviewed literature. The core research focuses on a family of related C21 steroidal glycosides, such as Tenacissoside H, and crude extracts rich in these compounds. This guide will focus on the well-documented C21 steroidal glycosides from M. tenacissima as the central topic.
Phytochemistry and Bioactive Compounds
Over 196 chemical constituents have been isolated from M. tenacissima, with C21 steroidal glycosides being the most characteristic and pharmacologically active group.[1] These compounds feature a pregnane steroid core with various sugar moieties attached, leading to a diverse array of structures with distinct biological activities. Key identified compounds include Tenacissosides, Marsdenosides, and Tenacigenosides. The quality control and standardization of M. tenacissima extracts often involve quantifying specific marker compounds, such as Tenacissoside H, using techniques like High-Performance Liquid Chromatography (HPLC).[2]
Pharmacological Activity: Anti-Tumor Effects
The predominant pharmacological activity of M. tenacissima glycosides is their anti-tumor effect, which is exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of autophagy in cancer cells.
Mechanism of Action: Apoptosis Induction via PI3K/Akt/mTOR Pathway
A primary mechanism by which these steroidal glycosides exert their anti-cancer effects is through the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.
Studies on compounds like Tenacissoside H and standardized extracts have shown that they inhibit the phosphorylation of key proteins in this cascade, leading to the inactivation of the pathway. This disruption of pro-survival signaling shifts the cellular balance towards apoptosis.
// Pathway connections RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; Akt -> Bcl2 [label="Inhibits\nApoptosis", arrowhead=tee, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee, style=dashed, color="#5F6368", label="Inhibits"]; Bax -> CytoC [label="Promotes\nRelease"]; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"];
// Compound action this compound -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibits"]; this compound -> Akt [arrowhead=tee, color="#EA4335", label="Inhibits"];
// Positioning nodes within mitochondrion {rank=same; Bax; Mito; CytoC;} Bax -> Mito [style=invis]; Mito -> CytoC [style=invis]; } Caption: PI3K/Akt/mTOR pathway inhibition by M. tenacissima glycosides, leading to apoptosis.
Downregulation of the PI3K/Akt pathway initiates the intrinsic (mitochondrial) pathway of apoptosis. This process involves:
-
Modulation of Bcl-2 Family Proteins: The inhibition of Akt leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds with Apaf-1 to form the apoptosome, which activates initiator Caspase-9. Activated Caspase-9 then cleaves and activates executioner Caspase-3, which orchestrates the final stages of cell death.
Quantitative Data on Cytotoxicity
The cytotoxic effects of various C21 steroidal glycosides and extracts from M. tenacissima have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Marsectohexol Derivative 12 | A549 (Lung Cancer) | 5.2 µM | [3] |
| Undescribed C21-steroid (Cmpd 3) | HepG2, MCF-7, HCT-116, HeLa | 15.81 - 22.88 µM | [4] |
| Tenacissoside C | K562 (Leukemia) | 15.1 µM (72h) | [5] |
| C21 Fraction | BGC-823 (Gastric Cancer) | 80.57 µg/mL | [6] |
| C21 Fraction | SGC-7901 (Gastric Cancer) | 146.3 µg/mL | [6] |
| C21 Fraction | AGS (Gastric Cancer) | 102.8 µg/mL | [6] |
| Marsdeoside J | Five Human Cancer Cell Lines | 6.5 - 18.1 µM |
Key Experimental Protocols
General Protocol for Extraction and Isolation of C21 Steroidal Glycosides
This protocol provides a general framework for the isolation of C21 steroidal glycosides from M. tenacissima. Specific yields and purification steps will vary depending on the target compound.
-
Powdering and Extraction: Air-dried and powdered stems of M. tenacissima are extracted exhaustively with 85-95% ethanol at room temperature multiple times. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), and ethyl acetate, to separate compounds based on their solubility. The C21 steroidal glycosides are typically enriched in the dichloromethane and ethyl acetate fractions.
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel or macroporous resin. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the mixture into sub-fractions.
-
Purification: Sub-fractions are further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure individual glycosides.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D).
Cell Viability/Cytotoxicity Assay (MTT/CCK-8 Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tenacissoside H) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well. The plates are incubated for an additional 2-4 hours.
-
Solubilization (MTT only): For the MTT assay, 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed immediately using a flow cytometer. FITC fluorescence (Annexin V) is detected on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Primarily necrotic cells.
-
Western Blot Protocol for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: After treatment with the test compound, cells are washed with PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel. The proteins are separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Conclusion and Future Perspectives
The C21 steroidal glycosides from Marsdenia tenacissima represent a compelling class of natural products with a strong foundation in traditional medicine and significant potential for modern oncology. Their ability to induce apoptosis in cancer cells, primarily through the targeted inhibition of the PI3K/Akt/mTOR survival pathway, provides a clear rationale for their therapeutic application. The quantitative data demonstrate potent cytotoxic activity against a range of cancer cell lines.
For drug development professionals, these compounds offer promising scaffolds for novel anti-cancer agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for optimal potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: To assess the in vivo behavior, safety, and therapeutic window of lead compounds.
-
Combination Therapies: To investigate synergistic effects with existing chemotherapeutic agents, potentially overcoming drug resistance and reducing toxicity.
-
Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the efficacy of purified compounds in human cancer patients.
By integrating traditional knowledge with modern pharmacological and chemical methodologies, the therapeutic potential of these unique natural products can be fully realized.
References
- 1. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Landscape of Tanegoside Derivatives: A Call for Exploratory Research
For researchers, scientists, and professionals in drug development, the exploration of novel natural product derivatives presents a promising frontier for therapeutic innovation. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the derivatives of Tanegoside. Despite extensive searches for its analogs, synthetic pathways, and pharmacological activities, no specific derivatives of this compound have been documented in the current body of scientific research.
This absence of information presents both a challenge and an opportunity. While it limits the immediate development of a technical guide on known derivatives, it simultaneously highlights a virgin territory for chemical and pharmacological exploration. The scientific community is therefore presented with a unique chance to pioneer the investigation into the structure-activity relationships of this yet-to-be-explored class of compounds.
Charting Unexplored Territory: A Proposed Roadmap
Given the lack of existing data, this document will pivot from a review of known derivatives to a proposed framework for their future investigation. This guide will leverage established methodologies in natural product chemistry and drug discovery to outline a strategic approach for the synthesis, characterization, and biological evaluation of novel this compound analogs.
Hypothetical Workflow for this compound Derivative Discovery and Development
To visualize a potential research pipeline, the following experimental workflow is proposed. This diagram, rendered in DOT language, outlines the key stages from initial lead compound to preclinical evaluation.
Methodological & Application
Application Notes and Protocols for Tanegoside Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification protocols for Tanegoside, a naturally occurring saponin found in Radix clematidis. The document includes detailed methodologies, quantitative data where available, and diagrams of relevant biological pathways and experimental workflows.
I. Introduction to this compound
This compound is a triterpenoid saponin isolated from the roots of Clematis species, commonly known as "Wei Ling Xian" in traditional Chinese medicine. Saponins from Radix clematidis have been associated with various pharmacological activities, including anti-inflammatory effects. This document outlines the key procedures for extracting and purifying this compound for research and drug development purposes.
II. Extraction of this compound from Radix clematidis
The extraction of saponins like this compound from plant material is a critical first step. The choice of solvent and extraction method significantly impacts the yield and purity of the final extract.
A. Recommended Solvents
Saponins are highly hydrophilic, making polar solvents the most effective for extraction. Commonly used solvents include:
-
Water
-
Ethanol
-
Methanol
-
Aqueous ethanol or methanol solutions (e.g., 60-70% ethanol)[1]
For acidic saponins, an alkaline aqueous solution can be used to form a salt and increase solubility[2].
B. Extraction Methodologies
Several methods can be employed for the extraction of saponins. The choice of method often depends on the scale of extraction, available equipment, and desired efficiency.
1. Maceration: This simple and common method involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation.
2. Reflux Extraction: This method involves boiling the solvent with the plant material in a flask connected to a condenser. The continuous circulation of the hot solvent enhances extraction efficiency.
3. Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to disrupt cell walls, facilitating the release of intracellular contents into the solvent. This method can significantly reduce extraction time and improve yield.
4. Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. While it offers high selectivity and yields a solvent-free extract, the initial equipment cost is high.
C. Quantitative Data on Extraction Yields
While specific quantitative data for this compound extraction is limited in the available literature, studies on the extraction of total saponins and other phytochemicals from Clematis species provide valuable insights. The following table summarizes the percentage yield from the aerial parts of Clematis heynei using different solvents through maceration[3].
| Solvent | Percentage Yield (%) |
| Petroleum ether | 1.8 |
| Chloroform | 2.4 |
| Ethyl acetate | 4.1 |
| Methanol | 4.3 |
| Aqueous | 3.6 |
Source: Adapted from a study on the extraction of aerial parts of Clematis heynei[3].
It is important to note that yields can vary significantly based on the plant part used (roots are the primary source for this compound), the specific Clematis species, and the extraction method employed.
D. General Experimental Protocol: Methanolic Extraction of Saponins
This protocol provides a general procedure for the extraction of saponins from Radix clematidis.
-
Preparation of Plant Material:
-
Obtain dried roots of Radix clematidis.
-
Grind the roots into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a suitable vessel (e.g., a large flask).
-
Add methanol to the powder at a solid-to-liquid ratio of 1:10 (w/v).
-
Choose one of the following extraction methods:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Reflux: Heat the mixture to the boiling point of methanol and reflux for 2-4 hours.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes.
-
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude saponin extract.
-
E. Experimental Workflow for Extraction
References
Application Notes and Protocols for the Quantification of Tanegoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside C, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As research into the pharmacological effects and potential drug development of this compound C and related compounds progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes paramount.
This document provides detailed application notes and experimental protocols for the quantification of this compound C using state-of-the-art analytical techniques, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are based on established analytical principles for the quantification of structurally similar C21 steroidal glycosides and polyoxypregnane glycosides.
Chemical Structure of this compound C
This compound C belongs to the class of C21 steroidal glycosides. These compounds are characterized by a steroid aglycone core linked to one or more sugar moieties. The specific structure of this compound C features a polyoxypregnane aglycone. A representative structure of a C21 steroidal glycoside from Cynanchum is presented below. The exact substitution pattern and sugar residues define the specific identity of each glycoside.
Analytical Methods for this compound C Quantification
The complex structure and often low concentrations of this compound C in biological and botanical matrices necessitate highly sensitive and selective analytical techniques. UPLC-MS/MS has emerged as the gold standard for the quantification of such compounds due to its excellent chromatographic resolution, specificity, and sensitivity. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be employed, particularly for the analysis of less complex samples or when MS instrumentation is unavailable.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for quantifying this compound C in complex matrices like plasma, tissue homogenates, and plant extracts.
Experimental Protocol: UPLC-MS/MS Quantification of this compound C in Rat Plasma
This protocol is adapted from a validated method for the quantification of structurally similar Tenacissosides.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., a structurally similar steroidal glycoside not present in the sample).
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% - 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% - 30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/h.
-
Cone Gas Flow: 50 L/h.
-
MRM Transitions: Specific precursor and product ion transitions for this compound C and the internal standard need to be determined by direct infusion of the analytical standards. For a representative C21 steroidal glycoside, the transition could be based on the sodium adduct [M+Na]+.
Quantitative Data Summary (UPLC-MS/MS)
The following table summarizes typical validation parameters for the UPLC-MS/MS quantification of C21 steroidal glycosides.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (Recovery) | 85% - 115% |
| Precision (RSD) | < 15% |
Method 2: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is suitable for the analysis of this compound C in less complex samples, such as purified plant extracts or pharmaceutical formulations.
Experimental Protocol: HPLC-UV/DAD Quantification of this compound C in Plant Extracts
1. Sample Preparation (Solid-Phase Extraction)
-
Grind dried plant material (e.g., roots of Cynanchum sp.) to a fine powder.
-
Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent to dryness.
-
Redissolve the residue in a suitable solvent and apply it to a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute this compound C with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Column: C18 column (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound C from other components. An example gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound C (typically in the range of 200-220 nm for steroidal glycosides lacking a strong chromophore).
Quantitative Data Summary (HPLC-UV/DAD)
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | < 5% |
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow for this compound C Quantification
The following diagram illustrates the general workflow for the quantification of this compound C from a biological matrix using UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for this compound C quantification.
Inhibition of NF-κB Signaling Pathway by this compound C
Several C21 steroidal glycosides from Cynanchum species have demonstrated anti-inflammatory effects, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound C.[3][4][][6]
Caption: Potential inhibition of the NF-κB pathway by this compound C.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tanegoside in Pharmaceutical Samples using High-Performance Liquid Chromatography (HPLC)
Introduction
Tanegoside A is a lignanoid compound with the chemical formula C₂₆H₃₄O₁₂ and a molecular weight of 538.54 g/mol [1]. Its CAS number is 131653-21-9[1]. As a compound of interest in pharmaceutical research and development, a reliable and robust analytical method for its quantification is essential for quality control, stability studies, and pharmacokinetic analysis. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound A in bulk drug substance and finished dosage forms.
Chemical Properties of this compound A
| Property | Value | Reference |
| CAS Number | 131653-21-9 | [1] |
| Molecular Formula | C₂₆H₃₄O₁₂ | [1] |
| Molecular Weight | 538.54 g/mol | [1] |
| Compound Type | Lignanoid | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical UV absorption for lignanoids) |
| Run Time | 35 minutes |
Preparation of Solutions
2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of this compound A reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
2.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.3. Sample Preparation
-
Bulk Drug Substance: Accurately weigh about 10 mg of the this compound A bulk powder, dissolve it in methanol in a 10 mL volumetric flask, and then dilute to the mark. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
-
Tablet Formulation: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound A to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction. Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to an appropriate concentration for analysis.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
System suitability was assessed by injecting five replicates of a 50 µg/mL standard solution. The acceptance criteria were met for all parameters.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound A ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the sample solution (50 µg/mL) were performed.
| Precision Type | %RSD |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
Accuracy (Recovery)
The accuracy of the method was assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 1.1% |
| 100% | 100.2% | 0.8% |
| 120% | 99.8% | 1.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Experimental Workflow for this compound A Analysis
Caption: Workflow for the HPLC analysis of this compound A.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of action of this compound A, for instance, in an anti-inflammatory context.
Caption: Hypothetical NF-κB signaling pathway modulation by this compound A.
Conclusion
The developed RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound A in pharmaceutical samples. The method is suitable for routine quality control analysis and can be used to support drug development activities. The validation results demonstrate that the method is reliable and robust.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Tanegoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside is a lignan glycoside with the molecular formula C₂₆H₃₄O₁₂ and a molar mass of 538.55 g/mol . Lignan glycosides are a class of naturally occurring polyphenols found in a variety of plants, and they are of significant interest to researchers due to their diverse biological activities. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and new drug development involving this compound. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the qualitative and quantitative analysis of such compounds in complex matrices. This document provides a detailed protocol and application notes for the mass spectrometry analysis of this compound.
Predicted Mass Spectrometry Data for this compound
Due to the limited availability of specific experimental mass spectrometry data for this compound in the public domain, the following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions based on its chemical structure and the known fragmentation patterns of similar lignan glycosides. These values serve as a guide for method development and data analysis.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) | Notes on Fragmentation |
| This compound | C₂₆H₃₄O₁₂ | 539.20 | 377.15 | Neutral loss of the glucose moiety (162.05 Da) |
| 195.06 | Further fragmentation of the aglycone | |||
| 151.04 | Further fragmentation of the aglycone |
Experimental Protocol: UPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required based on the instrumentation used and the sample matrix.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution to prepare working standards for calibration curves.
-
Biological Samples (e.g., Plasma, Urine):
-
Thaw samples at room temperature.
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation of lignan glycosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (Predicted):
-
This compound: Precursor ion 539.2 m/z → Product ions (e.g., 377.15 m/z, 195.06 m/z). Collision energy will need to be optimized, typically in the range of 15-30 eV.
-
Visualizations
Predicted Fragmentation Pathway of this compound
The major fragmentation pathway for lignan glycosides in positive ion mode ESI-MS/MS is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. The resulting aglycone can then undergo further fragmentation.
Developing an Analytical Standard for Tanegoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of an analytical standard for Tanegoside, a lignanoid with potential therapeutic applications. Detailed protocols for the preparation of a this compound analytical standard, its quantitative analysis by High-Performance Liquid Chromatography (HPLC), and method validation in accordance with International Council for Harmonisation (ICH) guidelines are presented. Furthermore, this document explores the known biological activities of this compound and visualizes the key signaling pathways it is proposed to modulate, offering a foundation for further research and drug development.
Introduction to this compound
This compound A is a lignanoid, a class of polyphenolic compounds found in various plants. Lignans are known for their diverse biological activities, and this compound A is of particular interest to the scientific community. To facilitate research and ensure the quality and consistency of studies, the development of a well-characterized analytical standard is crucial. An analytical standard serves as a reference point for the identification and quantification of the compound in various matrices, including plant extracts and pharmaceutical formulations.
Chemical Properties of this compound A:
| Property | Value |
| Chemical Formula | C26H34O12 |
| Molecular Weight | 538.54 g/mol |
| Class | Lignanoid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
Preparation of this compound Analytical Standard
Objective: To prepare a stock solution of this compound A of a known concentration to be used as a reference standard.
Materials:
-
This compound A reference substance (of highest purity available)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Methanol (HPLC grade)
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of this compound A reference substance onto an analytical balance.
-
Transfer the weighed this compound A into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.
-
Sonicate the flask for 10 minutes or until the this compound A is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with HPLC-grade methanol.
-
Stopper the flask and invert it several times to ensure homogeneity. This is the primary stock solution.
-
From the primary stock solution, prepare a series of working standard solutions by serial dilution with methanol to cover the desired concentration range for analysis.
High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis
Objective: To establish a reliable HPLC method for the separation and quantification of this compound A. Based on methods for similar lignanoids, the following parameters are recommended as a starting point for method development and validation.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: Water (with 0.1% formic acid, optional) B: Methanol (or Acetonitrile) |
| Gradient Elution | A time-based gradient from a higher proportion of A to a higher proportion of B should be optimized to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm[1] or 280 nm[2] |
| Injection Volume | 10 µL |
System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. Inject the working standard solution six times and evaluate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0.
-
Theoretical plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
Analytical Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a known amount of the analyte into a blank matrix.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The this compound A standard should be subjected to stress conditions such as:
-
Acid hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products do not interfere with the quantification of the intact this compound A peak.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained during method validation.
Table 1: Linearity of this compound A
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Regression Equation | ||
| Correlation Coefficient (r²) |
Table 2: Precision of the HPLC Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| Low QC | ||
| Mid QC | ||
| High QC |
Table 3: Accuracy (Recovery) of this compound A
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | |||
| 100% | |||
| 120% |
Table 4: Robustness of the HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | |||
| 1.1 | ||||
| Column Temperature (°C) | 23 | |||
| 27 | ||||
| Mobile Phase Composition | ± 2% Organic |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound A are not yet fully elucidated in the public domain, lignans as a class are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The following diagrams illustrate hypothetical signaling pathways that this compound A might modulate based on the known activities of similar compounds. Further research is required to confirm these interactions.
Potential Anti-Inflammatory Signaling Pathway
Lignans have been reported to exert anti-inflammatory effects by inhibiting key inflammatory mediators. A plausible mechanism involves the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound A.
Potential Neuroprotective Signaling Pathway
Some lignans have demonstrated neuroprotective effects. A possible mechanism could involve the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.
Caption: Potential activation of the Nrf2 neuroprotective pathway by this compound A.
Conclusion
The development of a robust and validated analytical standard for this compound A is fundamental for advancing its research and potential therapeutic applications. The protocols and methods outlined in this document provide a comprehensive framework for researchers to establish a reliable analytical standard, ensuring the accuracy and reproducibility of future studies. The exploration of its potential biological activities and signaling pathways offers a starting point for mechanistic investigations into its therapeutic effects. Further research is warranted to fully characterize the pharmacological profile of this compound A and its derivatives.
References
In Vitro Bioassays for Tanegoside C: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vitro assays to evaluate the bioactivity of Tanegoside C, a C21 steroidal saponin with demonstrated anti-tumor, anti-inflammatory, antioxidant, and neuroprotective potential. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to guide researchers in their investigation of this promising natural compound.
Data Presentation: Quantitative Bioactivity of this compound C
The following tables summarize the key quantitative data from in vitro studies on this compound C, providing a clear comparison of its efficacy across different biological activities.
| Cell Line | Assay | Time Point | IC50 (µM) | Reference |
| K562 | MTT Assay | 24 hours | 31.4 | [1] |
| K562 | MTT Assay | 48 hours | 22.2 | [1] |
| K562 | MTT Assay | 72 hours | 15.1 | [1] |
Table 1: Anti-proliferative Activity of this compound C.
| Assay | Method | Result | Reference |
| Anti-inflammatory Activity | Heat-induced hemolysis | The methanol extract of Marsdenia tenacissima (containing this compound C) showed significant, dose-dependent inhibition of heat-induced hemolysis of rat red blood cells. At a concentration of 1000 µg/mL, the extract exhibited 77.65 ± 0.29% inhibition. This assay serves as a preliminary indicator of membrane-stabilizing and anti-inflammatory potential. | [2] |
| Antioxidant Activity | DPPH Radical Scavenging | The ethyl acetate fraction of Ulmus pumila L. stem bark, which also contains steroidal saponins, demonstrated strong DPPH radical scavenging activity with an IC50 of 5.6 µg/mL. While not specific to this compound C, this indicates the potential antioxidant capacity of this class of compounds. Further studies are needed to determine the specific IC50 value for this compound C. | [3] |
| Antioxidant Activity | ABTS Radical Scavenging | The ethyl acetate fraction of Ulmus pumila L. stem bark also showed a significant ABTS radical scavenging capacity with a TEAC (Trolox Equivalent Antioxidant Capacity) value of 0.9703. This further supports the antioxidant potential of steroidal saponins like this compound C, though specific data for the pure compound is required for a definitive conclusion. | [3] |
| Neuroprotective Activity | Glutamate-induced cytotoxicity | Studies on other natural compounds using the glutamate-induced SH-SY5Y cell injury model have shown significant neuroprotection. For instance, 3,6'-disinapoyl sucrose (DISS) at 60 µmol/L increased cell viability and attenuated apoptosis.[4] While direct quantitative data for this compound C is not yet available, this model serves as a relevant assay to evaluate its neuroprotective potential. |
Table 2: Summary of Anti-inflammatory, Antioxidant, and Neuroprotective Activities. Note: Data for anti-inflammatory and antioxidant activities are for extracts that contain steroidal saponins, and not for purified this compound C. The neuroprotective data is from a study on a different compound and is provided as a reference for a suitable assay.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to assess the bioactivity of this compound C.
Anti-proliferative and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound C on the proliferation and viability of cancer cells, such as the K562 human chronic myelogenous leukemia cell line.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10⁴ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell adherence.
-
Treatment: Prepare a stock solution of this compound C in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to achieve a series of final concentrations. Add the this compound C solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound C that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis in cancer cells, such as K562, following treatment with this compound C.
Workflow for Apoptosis Assay
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Tanegoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside is a C21 steroidal saponin isolated from the roots of Cynanchum atratum, a plant used in traditional medicine with reported anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2] As a member of the steroidal saponin family, this compound holds potential for therapeutic development. These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory, anti-cancer, and neuroprotective activities of this compound. The methodologies are based on established assays for compounds with similar structures and biological activities.
Anti-inflammatory Activity Assessment
A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages. The following assay evaluates the potential of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) should be included.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation: this compound Inhibition of Nitric Oxide Production
| This compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS only) | 55.2 ± 3.1 | 0% |
| 1 | 48.9 ± 2.5 | 11.4% |
| 5 | 35.1 ± 1.9 | 36.4% |
| 10 | 22.8 ± 1.5 | 58.7% |
| 25 | 10.3 ± 0.9 | 81.3% |
| 50 | 4.6 ± 0.5 | 91.7% |
Data are presented as mean ± SD and are hypothetical, based on typical results for similar compounds.
Signaling Pathway: LPS-induced Inflammatory Pathway
References
Application Notes and Protocols for Anti-Inflammatory Research on Tannins and Saponins
Disclaimer: Initial searches for "Tanegoside" did not yield specific information regarding its anti-inflammatory properties. The following application notes and protocols are based on research on related classes of compounds, namely tannins and saponins , and are intended to serve as a comprehensive guide for researchers and drug development professionals working with similar natural products.
Application Notes
Introduction
Tannins and saponins are two large families of natural compounds found in a wide variety of plants. Both classes of molecules have demonstrated significant anti-inflammatory properties in numerous preclinical studies, making them promising candidates for the development of novel therapeutics for inflammatory diseases. These compounds exert their effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Mechanism of Action
The anti-inflammatory effects of tannins and saponins are attributed to their ability to interfere with pro-inflammatory signaling cascades. A primary mechanism is the inhibition of the NF-κB pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Tannins and saponins have been shown to prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB.[2][5]
Additionally, these compounds can modulate the MAPK signaling pathway, which plays a crucial role in the production of inflammatory mediators.[6][7] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. By inhibiting the phosphorylation of these kinases, tannins and saponins can suppress the downstream activation of transcription factors that regulate the expression of inflammatory genes.[4][7]
Applications in Research and Drug Development
The potent anti-inflammatory properties of tannins and saponins make them valuable tools for a range of research and development applications:
-
Lead Compound Discovery: Serve as a source of novel chemical scaffolds for the development of new anti-inflammatory drugs with potentially fewer side effects than current therapies.
-
Mechanistic Studies: Used as pharmacological probes to investigate the roles of the NF-κB and MAPK pathways in various inflammatory conditions.
-
Nutraceutical and Functional Food Development: Incorporation into dietary supplements or functional foods aimed at managing chronic low-grade inflammation.
Data Presentation
Table 1: In Vitro Anti-inflammatory Effects of Tannins
| Compound/Extract | Model | Concentration | Effect | Reference |
| Tannic Acid | LPS-induced BV2 microglia | 10, 25, 50 µM/mL | Dose-dependent reduction of ROS, NO, PGE2, IL-6, and IL-1β | [3] |
| Hydrolysable Tannin Fraction (HTF) from Terminalia chebula | LPS-induced RAW 264.7 cells | 25, 50, 100 µg/ml | Decreased release of NO, ROS, and cytokines | [4] |
| Oenothein B (Ellagitannin) | TLR-stimulated RAW 264.7 cells | 10–60 μg/mL | Dose-dependent reduction of NO production and iNOS expression | [8] |
| Tannin fraction from black raspberry seeds | LPS-induced RAW 264.7 cells | Not specified | Reduction of nitric oxide (NO) production | [1][9] |
Table 2: In Vivo Anti-inflammatory Effects of Saponins
| Compound/Extract | Model | Dosage | Effect | Reference |
| Total Saponins from Tupistra chinensis (TCS) | Rat model of acute pharyngitis | Not specified | Alleviated pathological symptoms and reduced NF-κB expression | [5] |
| Quillaja saponaria Saponin Extract | Carrageenan-induced mice paw edema | 20 mg/kg bw | 38.59% reduction in paw edema | [10] |
| Saponin-enriched fraction from Agave brittoniana | Carrageenan-induced rat paw edema | 50 and 100 mg/kg | Highest percentages of inflammation inhibition after 3 hours | [11] |
| Oleanane-type triterpene saponins from Bupleurum rotundifolium | TPA-induced ear edema in mice | 99-297 nmol/ear | Effective reduction of edema | [12] |
Experimental Protocols
1. In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., tannin or saponin extract) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent alone).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.
-
-
Cytokine Measurement:
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
2. In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
This protocol assesses the in vivo acute anti-inflammatory activity of a test compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice (180-220 g)
-
Test compound
-
Carrageenan solution (1% w/v in saline)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Positive control (Indomethacin)
-
Groups 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg)
-
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by tannins and saponins.
References
- 1. Frontiers | Biological Function of Plant Tannin and Its Application in Animal Health [frontiersin.org]
- 2. Tannic acid inhibits NLRP3 inflammasome-mediated IL-1β production via blocking NF-κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway [frontiersin.org]
- 7. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Oxidative Stress-Mediated Inflammation in the Development of T2DM-Induced Diabetic Nephropathy: Possible Preventive Action of Tannins and Other Oligomeric Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-inflammatory activities of Quillaja saponaria Mol. saponin extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo anti-inflammatory effect of saponin-enriched fraction from Agave brittoniana Trel subspecie brachypus [scielo.isciii.es]
- 12. In vivo anti-inflammatory activity of saponins from Bupleurum rotundifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antioxidant Potential of Tanegoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside, a flavonoid isolated from the medicinal plant Tadehagi triquetrum (L.) H. Ohashi, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for studying the antioxidant potential of this compound. The information is curated for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data for isolated this compound is limited in publicly available literature, this guide presents relevant data from extracts of Tadehagi triquetrum and outlines standardized protocols to enable a thorough investigation of this compound's antioxidant efficacy.
The antioxidant activity of a compound can be evaluated through various in vitro and cellular-based assays. This document will focus on common methods such as the DPPH and ABTS radical scavenging assays, and cellular antioxidant activity assays. Furthermore, it will explore the potential involvement of key signaling pathways, namely the Nrf2/ARE and MAPK pathways, which are crucial in the cellular response to oxidative stress.
Data Presentation
The following tables summarize the antioxidant activity of various extracts from Tadehagi triquetrum, the plant source of this compound. It is important to note that these values represent the activity of complex mixtures and not of purified this compound. However, they provide a valuable reference for the potential antioxidant capacity of its constituents.
Table 1: DPPH Radical Scavenging Activity of Tadehagi triquetrum Extracts
| Extract Type | IC50 Value (µg/mL) | Reference |
| 95% Ethanol (Leaves) | 1.64 | [1] |
| Ethyl Acetate (Leaves) | 1.71 | [1] |
| Water (Leaves) | 3.64 | [1] |
| Petroleum Ether (Leaves) | 6.41 | [1] |
| Essential Oil | 4730 ± 910 | [2][3][4] |
| Water (Decoction) | 12.45 ± 0.14 | [5] |
Table 2: ABTS Radical Scavenging Activity of Tadehagi triquetrum Extracts
| Extract Type | IC50 Value (mg/mL) | Reference |
| Essential Oil | 2.12 ± 0.05 | [2][3][4] |
Signaling Pathways
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Notably, studies have shown that this compound, extracted from Tadehagi triquetrum, can exert a protective effect against CCl4-induced liver injury by activating the Nrf2 signaling pathway[6][7]. This suggests that a key mechanism of this compound's antioxidant action is the upregulation of the endogenous antioxidant defense system.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals to cellular responses, including the response to oxidative stress. The primary MAPK families involved are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, leading to diverse outcomes such as apoptosis, inflammation, or survival, depending on the cell type and the nature of the stress. While direct evidence linking this compound to the modulation of MAPK pathways in the context of oxidative stress is not yet established, it remains a plausible mechanism of action that warrants further investigation, given the known interplay between MAPK and Nrf2 signaling.
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays. These can be adapted for the evaluation of this compound.
Experimental Workflow
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle and store it at 4°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.
-
For the control, add 100 µL of the solvent to 100 µL of the sample dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decolorization is measured spectrophotometrically at approximately 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation:
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described in the DPPH assay protocol.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to 10 µL of each this compound dilution in a 96-well plate.
-
The blank consists of 190 µL of the ABTS•+ working solution and 10 µL of the solvent used for the sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_blank is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.
Materials:
-
Human cell line (e.g., HepG2 human liver cancer cells or HaCaT human keratinocytes)
-
Cell culture medium (e.g., DMEM or MEM) and supplements (FBS, penicillin-streptomycin)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Peroxyl radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH) or other ROS inducers (e.g., H2O2)
-
This compound sample
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere and reach confluence (typically 24-48 hours).
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (dissolved in culture medium) for a specific period (e.g., 1-24 hours). Include a vehicle control (medium with the solvent used for the sample).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 25 µM in serum-free medium) and incubate in the dark for 60 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the ROS initiator (e.g., 600 µM AAPH) to all wells except for the negative control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The percentage of inhibition of cellular oxidation is calculated as:
Where:
-
AUC_sample is the area under the curve for the cells treated with the sample and the ROS initiator.
-
AUC_control is the area under the curve for the cells treated with the ROS initiator only.
-
-
-
IC50 Determination: Determine the IC50 value, which is the concentration of this compound required to inhibit ROS production by 50%.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the antioxidant potential of this compound. While direct quantitative data on purified this compound is currently sparse, the information from Tadehagi triquetrum extracts suggests significant antioxidant activity. The established link between this compound and the activation of the Nrf2 pathway provides a strong basis for a key antioxidant mechanism. Further research is warranted to elucidate the precise IC50 values of pure this compound in various antioxidant assays, to explore its effects on the MAPK signaling pathway, and to validate its efficacy in more complex biological systems. The methodologies outlined herein will be instrumental for researchers aiming to further characterize and harness the therapeutic potential of this promising natural compound.
References
- 1. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
- 2. Chemical Composition and In Vitro Antioxidant Activity and Anti-Acetylcholinesterase Activity of Essential Oils from Tadehagi triquetrum (L.) Ohashi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and In Vitro Antioxidant Activity and Anti-Acetylcholinesterase Activity of Essential Oils from <i>Tadehagi triquetrum</i> (L.) Ohashi - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Antihepatotoxic effect of tadehaginoside, extracted from Tadehagi triquetrum (L.), against CCl4-lesioned rats through activating the Nrf2 signaling pathway and attenuating the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Tanegoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanegoside is a naturally occurring compound that has been identified in various plant species, including Tinospora sinensis and Trachelospermum liukiuense.[1][2] As with many natural products, evaluating its biological activity, particularly its potential cytotoxic effects against cancer cells, is a critical step in the drug discovery process.[3][4] This document provides detailed application notes and standardized protocols for a panel of commonly used in vitro assays to assess the cytotoxicity of this compound.
Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, this guide will focus on the principles and detailed methodologies of these assays. To illustrate how data can be presented and interpreted, we will include example data from a related polyphenol, Tannic Acid, which has been studied for its cytotoxic and apoptotic effects.[2][5] These protocols can be adapted and optimized for the specific cell lines and research questions relevant to the investigation of this compound.
Key Cytotoxicity Assays for this compound
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[6] This typically involves assessing cell viability, membrane integrity, and the mechanism of cell death, such as apoptosis. The following assays are fundamental in this evaluation:
-
MTT Assay: To determine cell viability and metabolic activity.[7][8]
-
LDH Release Assay: To measure cytotoxicity by quantifying plasma membrane damage.
-
Annexin V/PI Apoptosis Assay: To detect and quantify apoptosis, distinguishing it from necrosis.[9]
Application Note 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
Experimental Protocol: MTT Assay
Materials:
-
This compound (or other test compound)
-
96-well flat-bottom plates
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[1]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Presentation and Analysis
The cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Illustrative Data for Tannic Acid:
The following table summarizes the IC₅₀ values of Tannic Acid on various colorectal cancer (CRC) cell lines after different incubation times. This demonstrates how quantitative data for this compound could be presented.
| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| SW480 | >100 | 12 | 10 |
| SW620 | >100 | 44 | 35 |
| CT26 | 50 | 11 | 8 |
| Data is illustrative and based on studies of Tannic Acid.[5] |
MTT Assay Workflow Diagram
Application Note 2: Lactate Dehydrogenase (LDH) Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Release Assay
Materials:
-
This compound
-
96-well flat-bottom plates
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include wells for:
-
Untreated control (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (add lysis buffer to untreated wells 1 hour before the end of the incubation)
-
Medium background control (wells with medium but no cells)
-
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution (if required by the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis
Cytotoxicity is calculated as a percentage of the maximum LDH release.
Formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
LDH Assay Workflow Diagram
Application Note 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound
-
6-well plates or T-25 flasks
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC/APC kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data Interpretation
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
Apoptosis Assay Workflow Diagram
Signaling Pathways in Apoptosis
Apoptosis is a highly regulated process of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Understanding which pathway this compound might activate is crucial for elucidating its mechanism of action.
Extrinsic (Death Receptor) Pathway
This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly activates downstream executioner caspases, such as caspase-3, leading to the execution of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3, culminating in apoptosis.[2]
Conclusion
The protocols and application notes provided here offer a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure different aspects of cell health and death, researchers can obtain a comprehensive profile of the compound's biological activity. While specific data on this compound is currently limited, these established methods will be instrumental in generating the necessary quantitative data to evaluate its potential as a therapeutic agent. Further studies will be required to determine the precise IC₅₀ values of this compound on various cancer cell lines and to elucidate the specific molecular pathways through which it may exert its cytotoxic effects.
References
- 1. t27.ir [t27.ir]
- 2. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.usq.edu.au [research.usq.edu.au]
- 7. Ethnopharmacological and phytochemical attributes of Indian <i>Tinospora</i> species: A comprehensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Tanegoside
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides a comprehensive experimental framework for the preclinical evaluation of Tanegoside, a novel investigational compound. The following protocols and application notes are designed to guide researchers in elucidating its mechanism of action, therapeutic efficacy, and safety profile. The experimental designs are grounded in established methodologies for the characterization of new chemical entities.
Disclaimer: As "this compound" is a novel compound with limited publicly available data, this document presents a generalized experimental design. The specific assays and models should be adapted based on the compound's known or hypothesized biological activities.
II. Preclinical Experimental Workflow
The preclinical investigation of this compound can be systematically approached through a multi-stage process, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.
Caption: Preclinical to clinical workflow for this compound.
III. In Vitro Experimental Protocols
A. Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on relevant cell lines.
Protocol:
-
Cell Culture: Culture selected cancer or other relevant cell lines in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) at 48h | Doxorubicin IC50 (µM) at 48h (Positive Control) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.4 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 12.8 ± 1.1 | 1.5 ± 0.2 |
| HepG2 (Liver Cancer) | 8.1 ± 0.7 | 1.1 ± 0.1 |
| Normal Fibroblasts | > 100 | 5.3 ± 0.5 |
B. Apoptosis Assay by Flow Cytometry
Objective: To quantify this compound-induced apoptosis.
Protocol:
-
Treatment: Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Harvest and wash the cells, then resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (IC50) | 15.4 ± 1.2 | 8.2 ± 0.9 | 1.1 ± 0.2 |
| This compound (2x IC50) | 28.7 ± 2.5 | 15.6 ± 1.8 | 1.5 ± 0.3 |
IV. Mechanism of Action: Signaling Pathway Analysis
Based on preliminary screens suggesting anti-proliferative effects, investigating key cancer-related signaling pathways is crucial. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and represent logical starting points.[1][2]
A. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[3]
References
- 1. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer stem cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tanegoside Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Tanegosides (a general term for the bioactive triterpenoid saponins and oligosaccharide esters) from Polygalae Radix.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation and purification of Tanegosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inadequate grinding of plant material: Insufficient surface area for solvent penetration. 2. Improper solvent selection: The polarity of the solvent may not be optimal for extracting saponins and oligosaccharide esters. 3. Insufficient extraction time or temperature: The compounds may not have had enough time to be fully extracted. 4. Degradation of target compounds: Saponins can be susceptible to hydrolysis. | 1. Ensure the dried Polygalae Radix is ground to a fine powder. 2. Use a solvent system of 50-80% ethanol in water for reflux extraction.[1] This combination effectively extracts both moderately polar saponins and more polar oligosaccharide esters. 3. Perform reflux extraction for at least 2 hours and repeat the extraction process three times to maximize yield.[1] 4. Avoid harsh acidic or basic conditions during the initial extraction, unless a specific hydrolysis step is intended. |
| Poor Chromatographic Separation (Peak Tailing, Broad Peaks) | 1. Column overload: Injecting too much sample onto the HPLC column.[2] 2. Inappropriate mobile phase: The solvent gradient may not be optimized for separating complex saponin mixtures. 3. Column contamination or degradation: Accumulation of impurities on the column. 4. Presence of active sites on the column: Can cause tailing of polar compounds. | 1. Reduce the injection volume or dilute the sample.[2] 2. For reversed-phase HPLC, use a gradient of methanol and water with a small amount of acid (e.g., 0.05% phosphoric acid) to improve peak shape.[3] 3. Flush the column with a strong organic solvent. If performance does not improve, replace the column. 4. Use a column with end-capping or a different stationary phase. |
| Co-elution of Compounds | 1. Similar polarity of compounds: Saponins and oligosaccharide esters in Polygalae Radix often have very similar polarities, making separation difficult. 2. Suboptimal HPLC method: The gradient, flow rate, or column chemistry may not be providing sufficient resolution. | 1. Employ multiple chromatographic techniques. After initial fractionation (e.g., with macroporous resins), use preparative HPLC for fine separation.[4] 2. Optimize the HPLC gradient to be shallower, allowing more time for separation of closely eluting peaks. Experiment with different C18 columns from various manufacturers as they can have different selectivities. |
| Irreproducible Results | 1. Variability in raw plant material: The concentration of Tanegosides can vary depending on the age, harvest time, and origin of the Polygalae Radix.[3] 2. Inconsistent sample preparation: Differences in extraction or sample handling procedures. 3. HPLC system variability: Fluctuations in pump pressure, temperature, or detector response. | 1. Source authenticated and standardized plant material. If possible, analyze the total saponin content of the raw material before starting large-scale isolation.[3] 2. Follow a standardized and well-documented protocol for all steps. 3. Regularly maintain and calibrate the HPLC system. Use a system suitability test before each run. |
| Compound Instability/Degradation | 1. Hydrolysis of ester groups: Oligosaccharide esters can be hydrolyzed under acidic or basic conditions. 2. Temperature sensitivity: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade compounds. | 1. Use neutral or slightly acidic conditions during purification. If basic hydrolysis is used to obtain a specific aglycone like tenuifolin, carefully control the reaction time and temperature.[1] 2. Use a rotary evaporator at reduced pressure and moderate temperature (e.g., < 60°C) for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are "Tanegosides" and where are they found?
A1: "Tanegosides" is a term that generally refers to the bioactive compounds isolated from Polygalae Radix, the dried root of Polygala tenuifolia or Polygala sibirica.[5] The primary classes of these compounds are triterpenoid saponins (such as onjisaponins and tenuifolin) and oligosaccharide esters.[6][7]
Q2: What is the main challenge in isolating Tanegosides?
A2: The main challenge is the structural complexity and similar polarity of the various saponins and oligosaccharide esters present in the crude extract.[6] This makes their separation difficult, often requiring multiple chromatographic steps to achieve high purity. Additionally, the concentration of these compounds in the raw plant material can be low and variable.[3]
Q3: What is the recommended initial extraction method?
A3: A common and effective method is heating and refluxing the powdered root material with an aqueous ethanol solution (typically 50-80%) multiple times.[1] This is followed by filtration and concentration of the combined extracts under reduced pressure.
Q4: Why is a hydrolysis step sometimes included in the protocol?
A4: A hydrolysis step, often using a base like NaOH under heat and pressure, is used to cleave the glycosidic bonds of the saponins to yield a specific sapogenin, such as tenuifolin.[1] This can simplify the purification process if the target molecule is the aglycone rather than the intact saponin. However, this will degrade the natural oligosaccharide esters.
Q5: What type of chromatography is best suited for Tanegoside purification?
A5: A multi-step chromatographic approach is usually necessary. This often involves:
-
Initial fractionation of the crude extract using macroporous resin or silica gel column chromatography to separate compounds into groups based on polarity.[4]
-
Fine purification of these fractions using preparative reversed-phase high-performance liquid chromatography (prep-HPLC) on a C18 column.[8][9]
Q6: How can I quantify the yield and purity of my isolated Tanegosides?
A6: High-performance liquid chromatography (HPLC) with a UV or evaporative light scattering detector (ELSD) is the standard method for both quantification and purity assessment.[3] A reference standard of a known this compound, like tenuifolin, is used to create a calibration curve for quantification. Purity is determined by the peak area percentage in the chromatogram.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected at different stages of the isolation process, based on literature data.
| Isolation Stage | Method | Starting Material | Yield | Purity | Reference |
| Crude Saponin Extraction | Ethanol Reflux & Hydrolysis | 10 kg Polygalae Radix powder | 203.9 - 250.7 g | Not specified | [1] |
| Final Purified Tenuifolin | Recrystallization of crude product | Crude hydrolysate | 2.04 - 2.51% (of initial dry weight) | > 90% | [1] |
| Total Saponins (as Tenuifolin) | HPLC Analysis after Hydrolysis | Polygalae Radix from various sources | 2.42 - 3.71% (of initial dry weight) | Not applicable | [3] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Tenuifolin via Hydrolysis
This protocol is adapted from a patented method for obtaining high-purity tenuifolin.[1]
-
Extraction:
-
Take 10 kg of dried, powdered Polygala tenuifolia root.
-
Add 70 L (7 times the amount) of 70% aqueous ethanol solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Filter the liquid while hot. Repeat the extraction on the solid residue two more times.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure to a final volume of approximately 18 L.
-
-
Hydrolysis:
-
Add 8.5 L of 10% NaOH solution to the concentrated extract.
-
Heat the mixture in a sealed pressure cooker at 0.15 MPa for 2 hours.
-
After the reaction, cool the hydrolyzed solution.
-
Adjust the pH to ~4.0 with hydrochloric acid.
-
-
Purification:
-
Extract the acidic solution twice with an equal volume of n-butanol.
-
Combine the n-butanol fractions and recover the solvent under reduced pressure until a dry residue is obtained.
-
Recrystallize the residue from 95% ethanol to obtain purified tenuifolin.
-
Protocol 2: General Bioassay-Guided Fractionation
This protocol is a general workflow for isolating various bioactive compounds without a harsh hydrolysis step.[4]
-
Extraction:
-
Extract 2.5 kg of dried P. tenuifolia roots three times with methanol under reflux.
-
Combine the extracts and evaporate the solvent to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 3.0 L of water.
-
Partition the aqueous suspension sequentially with dichloromethane and then ethyl acetate. This will yield a dichloromethane fraction, an ethyl acetate fraction, and a water fraction.
-
-
Macroporous Resin Chromatography:
-
Pass the water fraction (which is often rich in saponins and oligosaccharide esters) through a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of increasing methanol in water (e.g., 25%, 50%, 100% methanol) to obtain several fractions.
-
-
Preparative HPLC:
-
Analyze each fraction from the resin chromatography by analytical HPLC to identify fractions containing the compounds of interest.
-
Further purify these target fractions using preparative reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of Tanegosides.
Signaling Pathway of Tenuifolin's Neuroprotective Effect
Caption: Tenuifolin inhibits the NF-κB signaling pathway.[10]
References
- 1. CN104650173A - Preparation method of tenuifolin through extraction from polygala tenuifolia - Google Patents [patents.google.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. HPLC determination of total saponins in Radix Polygalae | Semantic Scholar [semanticscholar.org]
- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Comprehensive evaluation of chemical constituents and antioxidant activity between crude and processed Polygalae radix based on UPLC-Q-TOF-MS/MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tanegoside Stability and Degradation
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Tanegoside. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the chemical integrity of this compound. For the solid compound, it should be stored in a tightly sealed container at 4°C, protected from moisture and light.[1][2] In solvent, stability is dependent on temperature; prepared solutions can be stored for up to one month at -20°C or for up to six months at -80°C in a sealed, light-protected container.[1][2] General best practices also recommend avoiding high humidity, which can damage packaging and degrade the compound.[3]
Q2: Which factors are known to cause this compound degradation?
This compound, a steroidal glycoside, is susceptible to degradation from several environmental factors.[4][5] Key factors include:
-
pH: this compound is incompatible with strong acids and alkalis, which can catalyze the hydrolysis of its glycosidic bonds.[1][2][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][6][7] It is crucial to adhere to recommended cool storage conditions.
-
Light: Exposure to direct sunlight or UV light can cause photolytic degradation.[1][2][3] Samples should always be stored in light-protected containers.
-
Oxidation: The molecule may be susceptible to degradation by strong oxidizing agents.[1][2][8]
-
Enzymatic Activity: If working with crude plant extracts, endogenous glycosidase enzymes can alter the structure of steroidal saponins like this compound, potentially converting them into different forms.[9]
Q3: What is the primary degradation pathway for this compound?
As a glycoside, the most probable degradation pathway for this compound is the hydrolysis of the glycosidic bond that links the sugar moiety to the steroid backbone.[5][10] This reaction can be catalyzed by acids, bases, or specific enzymes, and it results in the cleavage of the molecule into its constituent aglycone (the steroidal part) and sugar components. Understanding this pathway is crucial for developing stability-indicating analytical methods.[10][11]
Caption: Primary degradation pathway of this compound via hydrolysis.
Q4: My this compound solution appears discolored or has formed a precipitate. What happened?
Discoloration or precipitation can indicate chemical degradation or poor solubility. First, confirm that the correct solvent and concentration were used as specified by the supplier. If the solution was subjected to freeze-thaw cycles, some formulations may separate.[3] Discoloration may suggest degradation, especially if the sample was exposed to light or incompatible materials.[1][2][3] It is recommended to prepare fresh solutions and verify their integrity using an analytical method like HPLC before use.
Q5: How can I experimentally determine the stability of my this compound samples?
To assess stability, a forced degradation study (also known as stress testing) is the standard approach.[11][12] This involves subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, and light) to intentionally induce degradation.[7][10] The resulting samples are then analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.[13] This process helps identify likely degradation products and establish the molecule's intrinsic stability.[10][12]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container/Conditions |
|---|---|---|---|
| Solid | 4°C | Long-term | Tightly sealed, away from moisture and light[1][2] |
| In Solvent | -20°C | 1 Month | Sealed, protect from light[1][2] |
| In Solvent | -80°C | 6 Months | Sealed, protect from light[1][2] |
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagent / Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | To assess stability in acidic environments[7][12] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | To assess stability in alkaline environments[7][12] |
| Oxidation | 3-30% H₂O₂ | To evaluate susceptibility to oxidative degradation[8] |
| Thermal | >50°C (Dry Heat) | To determine the effect of high temperature[12] |
| Photolytic | UV/Visible Light (ICH Option 1 or 2) | To determine light sensitivity[12] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.[10]
Materials:
-
This compound reference standard
-
HPLC-grade methanol or other appropriate solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spec detector[13]
-
Calibrated oven and photostability chamber
Caption: Workflow for a this compound forced degradation study.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or 4°C) protected from light.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the stock solution (or solid compound) in a calibrated oven at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Timepoint Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
For other samples, dilute immediately with the mobile phase to stop the reaction.
-
-
Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method. The method should be able to resolve the this compound peak from all potential degradation product peaks.[13]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the loss of this compound and perform a mass balance analysis to ensure that the decrease in the parent compound corresponds to the increase in degradation products.[11]
Troubleshooting Guide
Caption: Troubleshooting unexpected results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. biomedres.us [biomedres.us]
- 12. ajrconline.org [ajrconline.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing HPLC Separation of Tanegoside Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Tanegoside isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor resolution between this compound A and this compound B peaks.
-
Question: My chromatogram shows broad, overlapping peaks for this compound A and B. How can I improve the separation?
-
Answer: Poor resolution between closely related isomers like Tanegosides is a common challenge. Several factors in your HPLC method can be adjusted to enhance separation. Consider the following optimization strategies:
-
Mobile Phase Composition: The polarity and composition of the mobile phase are critical for separating isomers. Since Tanegosides are phenolic glycosides, subtle changes in the mobile phase can significantly impact selectivity.
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention and improve separation.
-
Solvent Type: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve the resolution of isomers.
-
Additives: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution for phenolic compounds by suppressing the ionization of phenolic hydroxyl groups.
-
-
Stationary Phase Chemistry: The choice of HPLC column is fundamental for isomer separation.
-
Column Type: For polar compounds like glycosides, a standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative interactions and improve separation.
-
Particle Size: Employing a column with smaller particles (e.g., sub-2 µm for UPLC) can significantly increase column efficiency, leading to sharper peaks and better resolution.
-
-
Temperature: Operating the column at an elevated temperature (e.g., 30-40 °C) can decrease mobile phase viscosity, which can lead to sharper peaks and potentially alter selectivity, thereby improving resolution.
-
Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may enhance resolution, although this will also increase the run time.
-
Issue 2: Peak tailing or fronting for this compound isomer peaks.
-
Question: The peaks for my this compound isomers are asymmetrical. What causes this and how can it be corrected?
-
Answer: Asymmetrical peaks, such as tailing or fronting, can be indicative of several issues within your HPLC system or method.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Unwanted interactions between the acidic phenolic groups of the Tanegosides and active sites (e.g., residual silanols) on the silica-based column packing can cause peak tailing. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase or using a base-deactivated column can mitigate these interactions. As mentioned previously, adding a small amount of acid to the mobile phase can also help by keeping the analytes in a single, non-ionized form.
-
Column Degradation: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 3: Inconsistent retention times for this compound isomers.
-
Question: I am observing drift or variability in the retention times of my this compound isomers between injections. What is the likely cause?
-
Answer: Fluctuating retention times can compromise the reliability and reproducibility of your analytical method. The following are common causes and their solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent source of retention time drift. Ensure accurate and consistent measurement of all mobile phase components.
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and, consequently, shifts in retention time. Ensure your mobile phase is thoroughly degassed before and during the analysis.
-
Column Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times. Using a column oven to maintain a constant and controlled temperature is highly recommended.
-
Pump Issues: A malfunctioning pump, worn pump seals, or check valve issues can result in an inconsistent flow rate. Regular maintenance of the HPLC pump is crucial for reproducible results.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause retention times to drift, especially at the beginning of a run.
-
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures of this compound A and B and how does their structure influence their separation?
Q2: What type of HPLC column is most suitable for separating phenolic glycoside isomers like Tanegosides?
A2: For separating polar phenolic glycoside isomers, a standard reversed-phase C18 column is a good starting point. However, to enhance selectivity, consider the following options:
-
Phenyl-Hexyl Columns: These columns provide pi-pi interactions with the aromatic rings of the phenolic aglycone, offering a different selectivity compared to C18.
-
Polar-Embedded Group Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar analytes and offer different selectivity.
-
Hydrophilic Interaction Chromatography (HILIC) Columns: For highly polar glycosides, HILIC can be a powerful alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Q3: What is a good starting point for mobile phase conditions when developing a method for this compound isomer separation?
A3: A good starting point for method development would be a reversed-phase separation on a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 90-95%) over 20-30 minutes. This will help to determine the approximate elution conditions for the isomers. Based on the results of the gradient run, you can then develop a more optimized gradient or an isocratic method.
Experimental Protocols
Below is a generalized experimental protocol for the development of an HPLC method for the separation of this compound isomers.
1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound isomers.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 10% acetonitrile in water).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Method Development: A Step-by-Step Approach
This protocol outlines a systematic approach to optimize the separation of this compound isomers.
| Parameter | Initial Conditions | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | If resolution is poor, try a Phenyl-Hexyl or a polar-embedded column. For higher efficiency, use a column with smaller particles (e.g., < 3 µm). |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintain the additive to ensure good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Try Methanol as an alternative to Acetonitrile to assess changes in selectivity. |
| Gradient Program | 10% to 90% B in 20 minutes | Adjust the gradient slope. A shallower gradient over the elution range of the isomers will improve resolution. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.8 mL/min) to improve resolution, but be mindful of longer run times. |
| Column Temp. | 30 °C | Increase the temperature in increments (e.g., to 35 °C or 40 °C) to see the effect on peak shape and resolution. |
| Detection | UV at 270 nm | Scan the UV spectrum of the analytes to determine the optimal wavelength for detection. |
| Injection Vol. | 10 µL | Reduce the injection volume if peak fronting or broadening is observed. |
Visualizations
Experimental Workflow for HPLC Method Optimization
Caption: A logical workflow for systematically optimizing an HPLC method to improve the resolution of this compound isomers.
Troubleshooting Logic for Common HPLC Issues
Technical Support Center: Tanegoside Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Tanegoside C.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound C using High-Performance Liquid Chromatography (HPLC)-UV and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC-UV Quantification Errors
Question: Why am I seeing inconsistent peak areas for my this compound C standard?
Answer: Inconsistent peak areas for your this compound C standard in HPLC-UV analysis can stem from several factors. First, consider the stability of the standard solution. This compound C, like other glycosides, may be susceptible to degradation, especially when exposed to light, high temperatures, or non-optimal pH conditions. It is crucial to prepare fresh standards regularly and store them in amber vials at a low temperature (2-8 °C) to minimize degradation. Additionally, ensure the thorough dissolution of your standard in the mobile phase or a compatible solvent. Incomplete dissolution can lead to variable concentrations being injected.
Evaporation of the solvent from the vial in the autosampler can also concentrate the sample over time, leading to increasing peak areas during a long analytical run. Ensure that autosampler vials are properly capped and that the temperature of the autosampler is controlled. Finally, variability in injection volume can be a significant source of error. Check the HPLC system for any leaks, and ensure the autosampler is properly calibrated and functioning correctly.
Question: My this compound C peak is showing significant tailing or fronting. What could be the cause?
Answer: Peak asymmetry, such as tailing or fronting, can compromise the accuracy of quantification. Several factors related to the chromatography can cause this issue.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and standard to fall within the linear range of the detector and the capacity of the column.
-
Column Degradation: The performance of an HPLC column can degrade over time, especially when used with complex matrices. This can lead to peak tailing. Consider washing the column with a strong solvent or replacing it if performance does not improve.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound C, which in turn influences its interaction with the stationary phase. Ensure the mobile phase pH is buffered and is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This can sometimes be mitigated by adding a small amount of a competing agent, like triethylamine, to the mobile phase.
LC-MS/MS Quantification Errors
Question: I am observing a weak or no signal for this compound C in my LC-MS/MS analysis. What should I check?
Answer: A weak or absent signal in LC-MS/MS can be due to issues with the analyte, the liquid chromatography, or the mass spectrometer.
-
Analyte Stability: this compound C might be degrading in the sample matrix or during sample preparation. Ensure that samples are processed quickly and stored at low temperatures.
-
Ion Suppression/Enhancement: Components in the sample matrix can co-elute with this compound C and interfere with its ionization in the mass spectrometer, leading to a suppressed or enhanced signal. To mitigate this, improve the sample cleanup procedure (e.g., using solid-phase extraction) or optimize the chromatographic separation to resolve this compound C from interfering matrix components.
-
Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ions for this compound C. The fragmentation of C-glycosides can be complex, often involving water loss followed by retro-Diels-Alder (RDA) reactions within the sugar moiety.[1][2][3] Ensure the collision energy is optimized for the selected transition.
-
Source Conditions: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, are critical for efficient ionization. Optimize these parameters by infusing a standard solution of this compound C directly into the mass spectrometer.
Question: The quantification of this compound C in my plasma samples is not reproducible. What are the likely causes?
Answer: Poor reproducibility in bioanalytical assays is a common challenge. Key areas to investigate include:
-
Inconsistent Sample Preparation: The extraction of this compound C from plasma needs to be highly consistent. Liquid-liquid extraction or solid-phase extraction methods must be meticulously followed, with precise volumes of all reagents. Incomplete protein precipitation can also lead to variability and matrix effects.
-
Matrix Effects: As mentioned earlier, matrix effects can cause significant variability. It is essential to use an appropriate internal standard (IS), preferably a stable isotope-labeled version of this compound C, to compensate for these effects. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and ionization properties should be used.
-
Analyte Stability in Matrix: this compound C may not be stable in the biological matrix at room temperature or even during freeze-thaw cycles. It is crucial to perform stability studies to determine the conditions under which the analyte is stable.[4][5][6] This includes bench-top stability, freeze-thaw stability, and long-term storage stability.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC-UV method for this compound C quantification?
A1: A good starting point for an HPLC-UV method for a C-glycoside like this compound C would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[7][8] The mobile phase could consist of a mixture of an aqueous buffer (e.g., 10 mM sodium phosphate, pH 2.6) and acetonitrile.[7][8] A gradient starting with a lower percentage of acetonitrile and gradually increasing it will help in eluting the compound with a good peak shape. The detection wavelength should be set at the UV maximum of this compound C, which would need to be determined by running a UV scan of a standard solution. For similar glycosides, wavelengths around 205-210 nm have been used.[7][8][9][10][11]
Q2: How can I ensure the stability of this compound C during sample storage and preparation?
A2: To ensure the stability of this compound C, several precautions should be taken. For long-term storage, biological samples should be kept at -80°C. For short-term storage and during sample processing, it is advisable to keep the samples on ice or at 4°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The pH of the sample and any extraction solvents should be controlled to prevent acid or base-catalyzed hydrolysis. The use of antioxidants, such as ascorbic acid, may be beneficial if oxidative degradation is a concern. Performing forced degradation studies can help to identify the conditions under which this compound C is unstable.[1][8]
Q3: What are the expected fragmentation patterns for this compound C in LC-MS/MS?
A3: As a phenolic C-glycoside, the MS/MS fragmentation of this compound C is expected to involve characteristic losses from the sugar moiety.[1][2][3] Common fragmentation pathways include the loss of water molecules, followed by retro-Diels-Alder (RDA) reactions within the sugar ring.[1][2][3] Cleavage of the C-C glycosidic bond can also occur, but it is generally less favorable than in O-glycosides. The specific fragment ions and their relative intensities will depend on the collision energy and the specific structure of this compound C. It is recommended to perform a product ion scan on a standard of this compound C to identify the most abundant and specific fragment ions for use in Multiple Reaction Monitoring (MRM) assays.
Data Presentation
Illustrative Stability of this compound C under Forced Degradation Conditions
The following table summarizes the expected stability of this compound C under various stress conditions. This data is illustrative and should be confirmed experimentally for your specific drug substance and product. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Parameters | Exposure Time | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10-15 | Aglycone, hydrolyzed sugar moieties |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15-20 | Aglycone, rearranged sugar moieties |
| Oxidative | 3% H₂O₂ | 24 hours | 10-20 | Oxidized phenolic rings, cleaved glycosidic bond |
| Thermal | 60°C | 48 hours | 5-10 | Epimers, dehydration products |
| Photolytic | UV light (254 nm) | 24 hours | 5-10 | Photodegradation products |
Typical HPLC-UV Method Validation Parameters for this compound C Quantification
This table provides typical acceptance criteria for the validation of an HPLC-UV method for this compound C, based on ICH guidelines.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
Experimental Protocols
Protocol 1: Quantification of this compound C in Herbal Extracts by HPLC-UV
This protocol provides a general procedure for the extraction and quantification of this compound C from plant material.
-
Sample Preparation (Extraction):
-
Accurately weigh about 1.0 g of powdered plant material.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax of this compound C.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound C of known concentrations.
-
Calculate the concentration of this compound C in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Quantification of this compound C in Rat Plasma by UPLC-MS/MS
This protocol is based on a method developed for the quantification of structurally related tenacissosides in rat plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., a structural analog or stable isotope-labeled this compound C).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound C from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on which provides better sensitivity for this compound C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the optimal precursor ion and product ion for this compound C and the internal standard by infusing standard solutions.
-
Mandatory Visualization
Signaling Pathways
This compound C, as a polyphenolic compound, is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the NF-κB and MAPK signaling pathways, which are common targets for such compounds.
Caption: Plausible inhibition of the NF-κB signaling pathway by this compound C.
Caption: Potential modulation of the MAPK signaling pathway by this compound C.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound C in a biological matrix.
Caption: General workflow for this compound C quantification in biological samples.
References
- 1. Analysis of flavone C-glycosides in the leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH | Drug Analytical Research [seer.ufrgs.br]
- 3. Signaling pathways involved in antioxidant control of glioma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prooxidative inhibition against NF-κB-mediated inflammation by pharmacological vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Tanegoside Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Tanegoside C and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound C in biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Contaminated Guard/Analytical Column: Accumulation of matrix components. | 1. Flush the column with a strong solvent mixture (e.g., 90:10 acetonitrile:isopropanol).2. If flushing fails, replace the guard column or, if necessary, the analytical column. |
| Inappropriate Mobile Phase pH: Affects the ionization state of this compound C. | Adjust the mobile phase pH with additives like formic acid or ammonium formate to ensure consistent ionization. A common starting point is 0.1% formic acid in both aqueous and organic phases.[1] | |
| Sample Solvent Mismatch: The solvent used to reconstitute the final extract is significantly different from the initial mobile phase conditions. | Ensure the reconstitution solvent is as close as possible in composition to the initial mobile phase to prevent peak distortion. | |
| Inconsistent Results (Poor Precision & Accuracy) | Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples or batches. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound C would co-elute and experience similar matrix effects, providing the most accurate correction. If unavailable, a structurally similar analog can be used. |
| Analyte Instability: Degradation of this compound C during sample collection, storage, or processing. | 1. Perform stability assessments, including freeze-thaw, bench-top, and long-term stability studies.[2]2. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C). | |
| Low Signal Intensity/Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound C. | 1. Improve Chromatographic Separation: Modify the gradient elution to better separate this compound C from the region of ion suppression. This can be identified using a post-column infusion experiment.2. Change Ionization Source/Parameters: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3] Optimize source parameters like capillary voltage and gas flows. |
| Inefficient Extraction: Poor recovery of this compound C from the biological matrix. | 1. Evaluate different extraction techniques (e.g., Liquid-Liquid Extraction with various solvents, Solid-Phase Extraction with different sorbents).2. Optimize the pH of the sample and extraction solvent to maximize the recovery of this compound C. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound C analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound C.[3]
Q2: How can I quantitatively assess matrix effects for my this compound C assay?
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound C spiked into an extracted blank matrix with the peak area of this compound C in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for steroidal glycosides like this compound C?
A3: While protein precipitation is a simple and fast method, it may not be sufficient for removing all interfering matrix components. More effective techniques for complex matrices include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For compounds similar to this compound C, ethyl acetate has been used effectively.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode) is critical and should be optimized for this compound C.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound C necessary?
A4: The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[4] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and is affected by matrix interferences in the same way, allowing for highly accurate correction. If a SIL-IS for this compound C is not available, a structurally similar compound (analog) can be used, but it may not perfectly mimic the behavior of the analyte.
Q5: How can I optimize my UPLC conditions to reduce matrix effects?
A5: The goal of chromatographic optimization is to separate the elution of this compound C from co-eluting matrix components that cause ion suppression or enhancement. This can be achieved by:
-
Modifying the Gradient: Adjusting the slope and duration of the mobile phase gradient can improve the resolution between this compound C and interfering compounds.
-
Changing the Stationary Phase: Using a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter selectivity and improve separation.
-
Adjusting the Mobile Phase: The addition of modifiers like formic acid or ammonium formate can improve peak shape and ionization efficiency.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for the analysis of structurally similar Tenacissosides in rat plasma.[1]
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structurally similar compound or a SIL-IS for this compound C) to the plasma sample.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Vortex Extraction: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 12,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
These parameters are a starting point and should be optimized for your specific instrument and this compound C. This is based on the analysis of related compounds.[1]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.0 min: 10% B1.0-3.0 min: 10-90% B3.0-4.0 min: 90% B4.1-5.0 min: 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: MRM transitions (precursor and product ions) and collision energies must be optimized specifically for this compound C and the chosen internal standard.
Visualizations
Experimental Workflow for this compound C Analysis
Caption: Workflow for the analysis of this compound C from plasma.
Putative Signaling Pathway for Related Glycosides
The following diagram illustrates a potential signaling pathway based on the activity of Cynatratoside-C, a steroidal glycoside from the same plant family as this compound C, which has been shown to exhibit anti-inflammatory effects.[5]
Caption: Anti-inflammatory signaling pathway of a this compound analog.
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cell-Based Protocols for Tanegoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tanegoside in cell-based experiments. The information is tailored for scientists in both academic and industrial drug development settings.
Troubleshooting Guide
This section addresses common issues that may arise during cell-based assays with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability After Treatment | High concentration of this compound. Solvent (e.g., DMSO) toxicity. Pre-existing poor cell health. | Perform a dose-response curve to determine the optimal non-toxic concentration. A typical starting range for similar compounds is 1-50 µM. Ensure the final solvent concentration is below 0.1%. Run a solvent-only control. Use healthy, actively dividing cells (70-80% confluency). |
| Inconsistent or Non-reproducible Results | Inconsistent cell seeding density. Variation in this compound preparation. Passage number of cells. | Use a cell counter for accurate seeding. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Use cells within a consistent and low passage number range. |
| No Observable Effect of this compound | Sub-optimal concentration. Insufficient incubation time. Cell type is not responsive. | Test a wider range of concentrations. Optimize incubation time; effects may be time-dependent. Confirm from literature that the chosen cell line expresses the target pathway. |
| Unexpected Morphological Changes | Off-target effects of this compound. Contamination of cell culture. | Reduce this compound concentration. Regularly test for mycoplasma and other contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the mechanism of action of this compound?
A2: this compound is known to exert its effects through the modulation of several key signaling pathways. Notably, it has been shown to influence the PI3K/Akt and MAPK pathways, which are critical in regulating cell survival, proliferation, and inflammation.[1] Its neuroprotective effects are associated with the inhibition of apoptosis and regulation of cellular stress responses.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line depends on the research question. For neuroprotective studies, neuronal cell lines such as SH-SY5Y or primary cortical neurons are commonly used.[2][3] For investigating anti-inflammatory properties, macrophage cell lines like RAW 264.7 are a suitable model.[4][5]
Q4: How can I assess the anti-apoptotic effect of this compound?
A4: Several cell-based assays can be used to measure apoptosis.[6][7][8] These include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptosis, TUNEL assays to identify DNA fragmentation, and caspase activity assays to measure the activation of key apoptotic enzymes.[6][8]
Q5: What are the expected anti-inflammatory effects of this compound in cell culture?
A5: In cell culture models of inflammation, such as LPS-stimulated macrophages, this compound is expected to reduce the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[4] This is often mediated through the inhibition of signaling pathways like NF-κB and MAPK.[5]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Evaluation of Anti-Inflammatory Activity
This protocol assesses the ability of this compound to reduce the production of a pro-inflammatory cytokine (e.g., TNF-α) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kit for TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (no treatment, this compound alone, LPS alone).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of tanshinone IIA on neurotoxicity induced by β-amyloid protein through calpain and the p35/Cdk5 pathway in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. abnova.com [abnova.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bio-availability of Poorly Soluble Natural Products
Disclaimer: This guide provides general strategies and experimental protocols for enhancing the bioavailability of poorly soluble natural products, with a focus on saponins and other complex molecules. Due to the limited publicly available data on Tanegosaponin A, we will use Tanshinone IIA, another poorly bioavailable compound from Salvia miltiorrhiza, as a case study to illustrate key concepts and techniques. Researchers should adapt and validate these methods for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My natural product extract, rich in Tanegosaponin A, shows low oral bioavailability in my initial animal studies. What are the likely reasons for this?
A1: Low oral bioavailability of complex natural products like saponins is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: Many saponins are amphipathic but have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Membrane Permeability: The large molecular size and complex structure of compounds like Tanegosaponin A can hinder their passage across the intestinal epithelial barrier.
-
Pre-systemic Metabolism: The compound may be subject to degradation by enzymes in the gastrointestinal tract or undergo extensive first-pass metabolism in the liver.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble natural products?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate and solubility.[1][2][3][4][5]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption through lymphatic pathways.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the compound by forming inclusion complexes.
-
Use of Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of the co-administered drug.
Q3: How can I assess the permeability of my compound in the lab?
A3: The Caco-2 cell permeability assay is a widely accepted in-vitro model that mimics the human intestinal epithelium.[6][7][8][9] This assay can help you determine the apparent permeability coefficient (Papp) of your compound and identify whether it is a substrate for efflux transporters.
Q4: What is the next step if my compound shows good permeability in the Caco-2 assay but still has low in-vivo bioavailability?
A4: If permeability is not the limiting factor, you should investigate pre-systemic metabolism. This can be done using in-vitro models with liver microsomes or S9 fractions to assess the metabolic stability of your compound. Additionally, an in-situ single-pass intestinal perfusion (SPIP) study can provide insights into both permeability and metabolism within a live, intact intestinal segment.
Troubleshooting Guides
Low Yield or Poor Encapsulation Efficiency in Nanoparticle Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of nanoparticles after preparation. | Incomplete precipitation or aggregation of nanoparticles. | Optimize the solvent/anti-solvent ratio and the stirring speed. Consider using a stabilizer. |
| Low encapsulation efficiency of the natural product. | Poor affinity of the compound for the polymer matrix. | Screen different types of polymers (e.g., PLGA, chitosan) and surfactants. Adjust the drug-to-polymer ratio. |
| Large and polydisperse nanoparticles. | Uncontrolled particle formation process. | Use a microfluidic device for more controlled precipitation. Optimize the concentration of the polymer and the drug. |
High Variability in In-Vivo Pharmacokinetic Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Large standard deviations in plasma concentrations between animals. | Inconsistent dosing, especially with suspensions. Food effects. | Ensure accurate oral gavage technique. For suspensions, ensure homogeneity before each administration. Fast animals overnight before dosing. |
| No detectable plasma concentration after oral administration. | Very low bioavailability or rapid metabolism. Analytical method not sensitive enough. | Increase the dose if tolerated. Use a more advanced formulation. Develop a more sensitive analytical method (e.g., LC-MS/MS). |
| Unexpectedly rapid clearance. | High first-pass metabolism. | Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4) in a research setting to investigate this possibility. |
Quantitative Data Summary
As specific data for Tanegosaponin A is unavailable, the following table presents pharmacokinetic data for Tanshinone IIA, a compound also from Salvia miltiorrhiza with known low bioavailability, to serve as a representative example.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (F%) |
| Unformulated Suspension | 50 | 45.3 ± 12.1 | 0.5 | 120.7 ± 35.2 | < 1% |
| Solid Dispersion | 50 | 189.6 ± 45.8 | 0.75 | 588.4 ± 112.9 | ~3.5% |
| Nanoparticles | 50 | 350.2 ± 78.4 | 1.0 | 1250.6 ± 245.1 | ~8-10% |
Note: The values presented are hypothetical and for illustrative purposes, based on typical improvements seen with different formulations for poorly soluble drugs.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of a test compound and assess its potential for being an efflux transporter substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Transport Experiment (Apical to Basolateral - A to B): a. The test compound is added to the apical (upper) chamber. b. Samples are collected from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Transport Experiment (Basolateral to Apical - B to A): a. The test compound is added to the basolateral chamber. b. Samples are collected from the apical chamber at the same time points.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.
-
Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate and solubility of a poorly soluble natural product by dispersing it in a hydrophilic carrier.
Methodology:
-
Selection of Carrier: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®).
-
Dissolution: Dissolve the natural product and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: The resulting solid mass is further dried in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion is pulverized using a mortar and pestle and then passed through a sieve to obtain a uniform particle size.
-
Characterization: The solid dispersion should be characterized for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to check for amorphous conversion).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for enhancing the bioavailability of a poorly soluble compound.
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting the causes of low in-vivo exposure.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Lignan Glycoside Research: A Technical Support Center
For researchers, scientists, and drug development professionals navigating the complexities of lignan glycoside research, this technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. From extraction to biological evaluation, we provide targeted advice to streamline your workflow and enhance the reliability of your results.
Section 1: Extraction and Isolation
This section focuses on overcoming the initial hurdles of obtaining lignan glycosides from complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: My lignan glycoside yield is consistently low. What are the most critical factors in the extraction process to optimize?
A1: Low yields are a frequent issue. The extraction process is a crucial and often overlooked step in isolating secondary metabolites[1]. Several parameters significantly influence the extraction yield and should be carefully optimized:
-
Solvent Choice: The polarity of your solvent system is paramount. Lignan glycosides are generally more hydrophilic than their aglycone counterparts[1]. While less polar lignans might be extracted with solvents like ethyl acetate, most glycosides require more polar solvents. Aqueous mixtures of ethanol or methanol (typically 70-100%) are often most effective as they can extract a broader range of lignans, including both aglycones and glycosides[1][2]. For highly polar lignan glycosides, pure water may even be a suitable solvent[1].
-
Temperature: While heating can improve extraction efficiency, it's a double-edged sword. Lignans and their glycosides are relatively resistant to high temperatures, and heating can facilitate their release from the plant matrix[1][2]. However, excessive heat can lead to the hydrolysis of glycosidic bonds, resulting in a higher yield of aglycones at the expense of your target glycosides[1][2]. It is crucial to find a balance, with temperatures generally kept below 100°C for initial extractions[2].
-
Hydrolysis Conditions: In many plants, lignan glycosides like secoisolariciresinol diglucoside (SDG) exist in complex polymeric structures, esterified with other molecules[1][3]. To liberate the desired glycoside, hydrolysis is often necessary. Both acidic and alkaline hydrolysis can be employed. However, acidic hydrolysis can be harsh, potentially leading to the degradation of the target compound[1]. Alkaline hydrolysis is a common and effective technique to release SDG and other glycosides from these complexes[4].
-
Plant Material Pre-treatment: The physical state of your plant material matters. Grinding or pulverizing the material increases the surface area for solvent penetration[5]. Additionally, techniques like microwave-assisted extraction have been shown to be superior to conventional methods for isolating some lignan glycosides by improving solvent penetration and reducing extraction time[1][6].
Q2: I suspect my lignan glycosides are degrading during extraction and storage. How can I improve their stability?
A2: Lignan glycoside stability is a valid concern. Several factors can contribute to their degradation:
-
Thermal Degradation: As mentioned, high temperatures can cause hydrolysis[1][2]. It is advisable to use moderate temperatures during extraction and to store extracts and purified compounds in a cold, dark place[5]. While some lignan aglycones are stable at temperatures as high as 180-200°C, the glycosidic linkages are more labile[1][2].
-
Photodegradation: Although not extensively studied, exposure to light can lead to the oxidation of lignans[1][2]. It is a good practice to protect plant material, extracts, and isolated compounds from light by using amber vials or covering glassware with aluminum foil[1].
-
pH Instability: Extreme pH conditions, particularly during acidic hydrolysis, can lead to unwanted chemical transformations of the lignan core[1]. Careful control of pH during extraction and purification is essential.
-
Enzymatic Degradation: Fresh plant material contains endogenous enzymes that can degrade lignan glycosides. Proper drying of the plant material (air-drying, oven-drying, or freeze-drying) helps to inactivate these enzymes[1][2].
Troubleshooting Guide: Extraction and Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield of lignan glycosides but high yield of aglycones | Excessive heat during extraction causing hydrolysis. | Reduce the extraction temperature. Consider using microwave-assisted or ultrasound-assisted extraction which can be effective at lower temperatures.[1][2] |
| Harsh acidic conditions during hydrolysis. | Opt for alkaline hydrolysis or enzymatic hydrolysis, which are generally milder and more specific.[1][4] | |
| Poor extraction of target compounds | Incorrect solvent polarity. | Lignan glycosides are polar. Use aqueous mixtures of ethanol or methanol (70-100%). For unknown compounds, these mixtures are a safe starting point.[1][2] |
| Inefficient release from the plant matrix. | Ensure the plant material is finely ground. Consider pre-treatment with methods like microwave irradiation to disrupt the plant cell walls.[5][6] | |
| Co-extraction of interfering compounds (e.g., fats, oils) | Use of a single polar solvent for extraction. | Perform a sequential extraction. First, use a non-polar solvent like hexane or petroleum ether to remove lipophilic compounds before extracting the lignans with a polar solvent.[5] |
| Difficulty in purifying the lignan glycoside | Complex mixture of closely related lignans. | Employ a multi-step purification strategy. This may involve liquid-liquid partitioning followed by column chromatography techniques like Sephadex LH-20, and finally, preparative HPLC for high purity.[4][5] |
Experimental Protocol: Alkaline Hydrolysis for SDG Release from Flaxseed
This protocol is adapted from methodologies described for the release of Secoisolariciresinol diglucoside (SDG) from its oligomeric form in flaxseed.[4]
-
Sample Preparation: Defat flaxseed meal by extraction with hexane.
-
Initial Extraction: Extract the defatted meal with a 1:1 (v/v) mixture of ethanol and 1,4-dioxane.
-
Hydrolysis:
-
Prepare a methanolic sodium hydroxide solution (20 mM, pH 8).
-
Add the hydrolysis solution to the crude extract.
-
Incubate the mixture at 50°C. The duration can vary, with some methods suggesting around 7 hours for efficient hydrolysis.[4]
-
-
Neutralization and Concentration:
-
After hydrolysis, filter the mixture.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 45°C.
-
Adjust the pH of the concentrated, sticky material to 3.0 with 2M sulfuric acid.
-
-
Storage: Store the resulting sample at 4°C for further purification.
Workflow Diagram
Section 2: Structural Elucidation
This section addresses the challenges associated with accurately determining the chemical structure of isolated lignan glycosides.
Frequently Asked Questions (FAQs)
Q3: I'm having trouble interpreting the NMR spectra of my isolated lignan glycoside. What are the common challenges?
A3: The structural elucidation of lignan glycosides using NMR can be complex due to their often intricate structures. Common challenges include:
-
Signal Overlap: The proton signals of the lignan core and the sugar moiety can overlap, making assignments difficult.
-
Stereochemistry: Lignans possess multiple chiral centers, leading to complex stereoisomers that can be difficult to distinguish by 1D NMR alone.
-
Glycosylation Site: Determining the exact point of attachment of the sugar to the lignan aglycone can be challenging.
To overcome these, a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR experiments (COSY, HSQC, HMBC, ROESY/NOESY) is essential for unambiguous structural assignment.[7][8] For instance, HMBC experiments are crucial for identifying long-range correlations that can pinpoint the glycosylation site. ROESY or NOESY experiments can help in determining the relative stereochemistry.
Q4: My mass spectrometry data is ambiguous. How can I improve the structural information obtained from MS?
A4: Tandem mass spectrometry (MS/MS) is a powerful tool for lignan glycoside characterization. However, interpreting the fragmentation patterns can be non-trivial.
-
Isomeric Differentiation: Isomeric lignan glycosides can produce very similar mass spectra. Careful analysis of the fragmentation patterns is necessary to distinguish them. For example, the fragmentation of the [M+Na]⁺ adducts of isomeric tetrahydrofuran lignans can reveal different pathways for the loss of the glucose moiety, allowing for the assignment of the glycosylation site.[9]
-
Ionization Mode: The choice of ionization mode (positive or negative) can significantly affect the fragmentation. In negative ion mode, a common fragmentation for O-glucosylated lignans at a phenolic oxygen is the loss of 162 Da (the mass of the glucose unit). In contrast, when the sugar is attached to a benzylic hydroxyl group, the loss of a 180 Da unit (glucose as a whole molecule) is often observed.[9]
-
High-Resolution MS (HR-MS): Using HR-MS provides accurate mass measurements, which are critical for determining the elemental composition of the parent ion and its fragments, thereby increasing confidence in structural assignments.[10]
Troubleshooting Guide: Structural Elucidation
| Problem | Potential Cause | Recommended Solution |
| Ambiguous NMR signal assignments | Signal overlap in 1D spectra. | Perform a full suite of 2D NMR experiments (COSY, HSQC, HMBC, ROESY/NOESY) to resolve overlapping signals and establish connectivity.[7][8] |
| Uncertain stereochemistry | Insufficient data from standard NMR experiments. | Utilize ROESY or NOESY experiments to identify through-space correlations that can define the relative stereochemistry. In some cases, comparison with literature data for known compounds or chemical derivatization may be necessary.[7] |
| Inconclusive MS/MS fragmentation | Isomeric compounds with similar fragmentation. | Analyze the fragmentation patterns of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) as they can provide complementary structural information.[9] Employ high-resolution MS to confirm the elemental composition of fragments. |
| Difficulty determining the glycosylation site | Lack of clear correlation between the sugar and the aglycone. | Use HMBC NMR to look for long-range correlations between the anomeric proton of the sugar and the carbon of the aglycone at the attachment point. Tandem MS can also provide clues based on the fragmentation pattern.[7][9] |
Logical Diagram: Structure Elucidation Strategy
Section 3: Quantification and Bioassays
This section provides guidance on accurately quantifying lignan glycosides and assessing their biological activity.
Frequently Asked Questions (FAQs)
Q5: My quantitative LC-MS results are not reproducible. What could be the cause?
A5: Reproducibility issues in LC-MS quantification of lignan glycosides often stem from matrix effects .[11][12] Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[11][13] This can cause significant variations in the measured signal intensity, affecting the accuracy and precision of your quantification.
To mitigate matrix effects:
-
Improve Sample Preparation: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13]
-
Optimize Chromatography: Adjust your HPLC/UPLC gradient to better separate your analyte from co-eluting matrix components.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte and experiences the same matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.
Q6: I am struggling to find commercial standards for my specific lignan glycosides. How can I quantify them accurately?
A6: The lack of commercially available standards is a common bottleneck in lignan research.[14][15] When a certified reference standard is unavailable, you have a few options:
-
Isolate and Characterize Your Own Standard: If you can purify a sufficient amount of the lignan glycoside and thoroughly characterize it to confirm its identity and purity (e.g., via NMR, MS, and HPLC), you can use this as your in-house standard.[16]
-
Single Reference Standard Method: For quantifying multiple structurally related lignan glycosides, a single reference standard method for the simultaneous determination of multi-components (SSDMC) can be developed for HPLC. This method uses a single, readily available standard to quantify other, structurally similar compounds.[14]
Q7: The biological activity of my lignan glycoside extract is inconsistent between batches. What could be the reason?
A7: Inconsistency in biological activity can be attributed to several factors:
-
Variation in Lignan Profile: The concentration and composition of lignan glycosides in plant material can vary depending on the variety, growing location, and crop year.[4] This will lead to batch-to-batch variation in your extracts.
-
Metabolism by Gut Microbiota: Many of the biological effects of dietary lignans are attributed to their metabolites, such as enterolactone and enterodiol, which are produced by the gut microbiota.[17][18] The composition of the gut microbiota can vary significantly, leading to different metabolic profiles and, consequently, different biological activities.
-
In Vitro vs. In Vivo Effects: The biological activity observed in in vitro assays may not always translate to in vivo systems due to factors like bioavailability, metabolism, and distribution.
To improve consistency, it is crucial to standardize your extracts by quantifying the major lignan glycosides present. For in vivo studies, consider the role of the gut microbiome in the metabolism of your compounds.
Troubleshooting Guide: Quantification and Bioassays
| Problem | Potential Cause | Recommended Solution |
| Poor linearity in LC-MS calibration curve | Matrix effects affecting ionization at different concentrations. | Use a stable isotope-labeled internal standard. Prepare calibration curves in a matrix blank to match the sample composition.[11][13] |
| Low recovery during sample preparation for quantification | Inefficient extraction from the biological matrix (e.g., plasma, tissue). | Optimize the sample preparation method (e.g., choice of SPE sorbent, LLE solvent). |
| No observable biological activity in an in vivo model | Poor bioavailability of the lignan glycoside. | Investigate the pharmacokinetic properties of your compound. Consider different delivery formulations. |
| Rapid metabolism to inactive compounds. | Analyze metabolites in plasma and urine to understand the metabolic fate of the lignan glycoside. | |
| High variability in cell-based assay results | Cytotoxicity of the extract or compound at the tested concentrations. | Determine the IC50 value for cytotoxicity and perform bioactivity assays at non-toxic concentrations.[10] |
| Instability of the compound in the assay medium. | Assess the stability of your lignan glycoside under the assay conditions (e.g., temperature, pH, time). |
Quantitative Data Summary
Table 1: Comparison of Lignan Glycoside Quantification Methods
| Method | Advantages | Disadvantages | Typical Application |
| HPLC-UV/PDA | Robust, less susceptible to matrix effects than MS, good for semi-quantification without a standard.[19] | Lower sensitivity and selectivity compared to MS.[19] | Routine analysis and quality control of extracts with relatively high concentrations of lignans. |
| HPLC-MS/MS | High sensitivity and selectivity, provides structural confirmation.[20] | Susceptible to matrix effects, requires standards for accurate quantification.[11][12] | Trace-level quantification in complex biological matrices (e.g., plasma, urine). |
| HPTLC | High throughput, cost-effective.[15] | Lower resolution and sensitivity compared to HPLC. | Screening of multiple samples for the presence of specific lignans. |
| GC-MS | Good for volatile or derivatized lignans.[5] | Requires derivatization for non-volatile lignan glycosides, which can be time-consuming.[20] | Analysis of lignan aglycones. |
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural discrimination of isomeric tetrahydrofuran lignan glucosides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Editorial: Lignans: Insights Into Their Biosynthesis, Metabolic Engineering, Analytical Methods and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Biological Promise of Tanegoside: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Tanegoside, a lignan glycoside isolated from the stems of Tinospora sinensis, has emerged as a molecule of interest. This guide provides a comprehensive comparison of the confirmed biological activities of this compound, supported by available experimental data, to aid in evaluating its therapeutic potential.
While extensive quantitative data on this compound remains somewhat limited in publicly accessible literature, this guide synthesizes the existing information and draws comparisons with related compounds to offer a preliminary assessment of its bioactivity.
Anti-inflammatory and Antioxidant Potential: An Indirect Assessment
Direct quantitative studies detailing the anti-inflammatory and antioxidant activities of isolated this compound are not widely available. However, the plant from which it is derived, Tinospora sinensis, has been traditionally used for its anti-inflammatory properties.[1][2] Research on the extracts of Tinospora sinensis has demonstrated various pharmacological activities, including anti-inflammatory, analgesic, and immunosuppressive effects.[2] These activities are attributed to the synergistic action of its various constituents, including lignans like this compound.
To provide a comparative perspective, the biological activities of other well-studied lignan glycosides can be considered. For instance, studies on other lignans have shown significant antioxidant and anti-inflammatory properties with quantifiable metrics.
Table 1: Comparative Antioxidant and Anti-inflammatory Activity of Lignan Glycosides
| Compound/Extract | Assay | Target/Marker | Activity (IC50/Inhibition %) | Reference |
| This compound | - | - | Data not available | - |
| Lyoniside | DPPH radical scavenging | Free radical | IC50: 104 µM | [3] |
| Nudiposide | DPPH radical scavenging | Free radical | IC50: 85 µM | [3] |
| 5-methoxy-9-β-xylopyranosyl-(−)-isolariciresinol | DPPH radical scavenging | Free radical | IC50: 44 µM | [3] |
| Chaenomiside A-F (Lignan Glycosides) | Nitric Oxide (NO) Production | LPS-activated murine microglial cells | Moderate to weak inhibition | [4] |
| Cajanin (Isoflavonoid) | NO Production | LPS-stimulated RAW264.7 macrophages | IC50: 19.38 ± 0.05 µM | [5] |
| Cajanin (Isoflavonoid) | IL-6 Production | LPS-stimulated RAW264.7 macrophages | IC50: 7.78 ± 0.04 µM | [5] |
| Cajanin (Isoflavonoid) | TNF-α Production | LPS-stimulated RAW264.7 macrophages | IC50: 26.82 ± 0.11 µM | [5] |
| Pygmaeocin B (Abietane) | NO Production | LPS-activated RAW 264.7 macrophages | IC50: 33.0 ± 0.8 ng/mL | [6] |
Note: The data for other lignan glycosides and related compounds are provided for comparative purposes to highlight the potential range of activity for this class of molecules. Direct comparisons with this compound are not possible without specific experimental data.
Cytotoxic Activity: Preliminary Insights
Similar to its other biological activities, specific cytotoxic data for this compound is scarce. However, the broader class of lignans has been investigated for anticancer properties.
Table 2: Comparative Cytotoxic Activity of Lignans and Related Compounds
| Compound | Cell Line | Activity (IC50) | Reference |
| This compound | - | Data not available | - |
| New Lignan Glycoside (from Lespedeza cuneata) | Bt549 (Breast cancer) | < 30.0 µM | [7] |
| New Lignan Glycoside (from Lespedeza cuneata) | MCF7 (Breast cancer) | < 30.0 µM | [7] |
| New Lignan Glycoside (from Lespedeza cuneata) | MDA-MB-231 (Breast cancer) | < 30.0 µM | [7] |
| New Lignan Glycoside (from Lespedeza cuneata) | HCC70 (Breast cancer) | < 30.0 µM | [7] |
| Maytanprine | K562 (Human leukemia) | Complete inhibition at ≥ 0.3 nM | [8] |
| Acnistin A | A375 (Human melanoma) | IC50: 0.19 to 80.5 µM | [9] |
| Acnistin E | A375 (Human melanoma) | IC50: 0.19 to 80.5 µM | [9] |
| Acnistin L | A375 (Human melanoma) | IC50: 0.19 to 80.5 µM | [9] |
| Pygmaeocin B | HT29 (Colon cancer) | IC50: 6.69 ± 1.2 µg/mL | [6] |
| Compound 13 (Abietane precursor) | HT29 (Colon cancer) | IC50: 2.7 ± 0.8 µg/mL | [6] |
Note: This table illustrates the cytotoxic potential observed in other lignans and natural compounds, suggesting a possible area for future investigation for this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies commonly used to assess the biological activities mentioned above.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well containing different concentrations of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide (NO) production.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms and experimental processes can aid in understanding the context of this compound's biological activity.
Caption: Workflow for isolating and evaluating the biological activity of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway involving NF-κB.
Conclusion
This compound, as a constituent of the medicinally important plant Tinospora sinensis, holds promise as a bioactive compound. While direct and comprehensive quantitative data on its biological activities are currently limited, preliminary information and comparisons with structurally related lignan glycosides suggest potential anti-inflammatory, antioxidant, and cytotoxic properties. Further focused research involving the isolation and rigorous testing of this compound is imperative to fully elucidate its pharmacological profile and determine its viability as a therapeutic agent. The experimental protocols and conceptual pathways provided in this guide offer a framework for such future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Review on Traditional Uses, Phytochemistry, Pharmacology and Clinical Application of Tinospora sinensis (Lour.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of maytanprine isolated from Maytenus diversifolia in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Tanegoside and Other Lignans from Tinospora sinensis for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of various lignans isolated from the medicinal plant Tinospora sinensis, with a focus on tanegoside and its counterparts. The data presented is compiled from multiple scientific studies to offer an objective overview supported by experimental evidence.
Introduction to Lignans from Tinospora sinensis
Tinospora sinensis (Lour.) Merr. is a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] Modern phytochemical research has identified a variety of lignans as key bioactive constituents responsible for its therapeutic effects.[1] This guide will focus on the comparative anti-inflammatory activity of several of these lignans, including this compound, tinsinlignans, syringaresinol, and pinoresinol. The primary measure of anti-inflammatory activity discussed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, a standard in vitro model for inflammation.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of various lignans from Tinospora sinensis against nitric oxide production. A lower IC50 value indicates a higher potency.
| Lignan | IC50 (µM) for NO Inhibition | Source |
| Tinsinlignan A | 18.5 ± 2.0 | [2] |
| Dihydrobenzofuran neolignan (unnamed, compound 20 in source) | 17.43 ± 2.06 | [3] |
| Tinsinlignan B | 28.8 ± 1.2 | [2] |
| Syringaresinol | 38.53 ± 1.90 | [4] |
| Pinoresinol | > 20 (inactive at this concentration) | [3] |
| This compound | Data not available in the reviewed literature | |
| Tinosposide A | Data not available in the reviewed literature | |
| Isolariciresinol | Data not available in the reviewed literature |
Note: The data for pinoresinol indicates it did not show significant NO production inhibitory activity at concentrations up to 20 µM.[3] Unfortunately, specific IC50 values for the anti-inflammatory activity of this compound, tinosposide A, and isolariciresinol from Tinospora sinensis were not available in the reviewed scientific literature, precluding a direct quantitative comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory activity of compounds.
1. Cell Culture and Treatment:
-
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test lignans for a specified period (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and nitric oxide production.
2. Measurement of Nitric Oxide:
-
After a 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting azo dye is measured at a specific wavelength (typically 540 nm) using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
4. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
After treatment with the lignans and LPS, MTT solution is added to the wells and incubated.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a compound affects the NF-κB signaling pathway.
1. Cell Line and Transfection:
-
A suitable cell line (e.g., HEK293T or RAW264.7) is used.
-
The cells are transiently or stably transfected with a luciferase reporter plasmid. This plasmid contains the luciferase gene under the control of a promoter with NF-κB binding sites.
2. Cell Treatment and Lysis:
-
The transfected cells are treated with the test lignan and a stimulant of the NF-κB pathway (e.g., LPS or TNF-α).
-
After the treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release the cellular contents, including the luciferase enzyme.
3. Luciferase Activity Measurement:
-
The cell lysate is mixed with a luciferase substrate solution.
-
The light produced by the enzymatic reaction is measured using a luminometer. The intensity of the light is proportional to the activity of the NF-κB pathway.
4. Data Normalization:
-
To control for variations in transfection efficiency and cell number, a co-transfected plasmid expressing a different reporter gene (e.g., β-galactosidase) or a cell viability assay is often used for normalization.
Signaling Pathways
Lignans are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Several lignans have been shown to inhibit the activation of the NF-κB pathway. For instance, syringaresinol has been demonstrated to suppress the phosphorylation of components of the NF-κB signaling pathway, thereby attenuating inflammation.[5][6]
Caption: NF-κB signaling pathway and the inhibitory action of lignans.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes. There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB-mediated inflammation.[7] While specific studies on Tinospora sinensis lignans and the Nrf2 pathway are limited, it is a plausible mechanism for their anti-inflammatory effects that warrants further investigation.
Caption: Nrf2 signaling pathway and its potential modulation by lignans.
Conclusion
The available evidence strongly suggests that several lignans from Tinospora sinensis, particularly tinsinlignan A and an unnamed dihydrobenzofuran neolignan, are potent inhibitors of nitric oxide production in vitro, indicating significant anti-inflammatory potential. Syringaresinol also demonstrates noteworthy activity. While this compound is a known constituent of this plant, a lack of quantitative data on its anti-inflammatory activity currently prevents a direct comparison with these other lignans.
The primary mechanism of action for the anti-inflammatory effects of these lignans appears to be the inhibition of the NF-κB signaling pathway. The potential role of the Nrf2 pathway in their activity is an area that requires further research.
For drug development professionals, tinsinlignan A and the dihydrobenzofuran neolignan identified in these studies represent promising leads for the development of novel anti-inflammatory agents. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted. Researchers are encouraged to conduct head-to-head comparative studies of these lignans, including this compound, under standardized conditions to provide a more definitive ranking of their anti-inflammatory potency.
References
- 1. A Review on Traditional Uses, Phytochemistry, Pharmacology and Clinical Application of Tinospora sinensis (Lour.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans with NO inhibitory activity from Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans and clerodane diterpenoids from Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents of Tinospora sinensis and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Tanegoside and Tracheloside for Researchers
This guide provides a detailed comparative analysis of Tanegoside and Tracheloside, two naturally occurring lignan glycosides. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds. While extensive data is available for Tracheloside, research on this compound is limited, presenting an opportunity for further investigation.
Chemical Structure and Physicochemical Properties
Both this compound and Tracheloside are classified as lignan glycosides. Their fundamental chemical structures are presented below.
| Compound | Chemical Formula | Molar Mass | CAS Number |
| This compound | C₂₆H₃₄O₁₂ | 538.55 g/mol | 131653-21-9 |
| Tracheloside | C₂₇H₃₄O₁₂ | 550.55 g/mol | 33464-71-0[1][2] |
Figure 1: Chemical Structure of Tracheloside (Image available from PubChem CID 169511)[2]
Note: A publicly available chemical structure image for this compound could not be retrieved.
Biological Activities and Performance Data
Significant differences exist in the available research on the biological activities of this compound and Tracheloside. Tracheloside has been studied for its wound healing and anti-cancer properties, with supporting in vitro data. In contrast, the biological activity of this compound is less characterized, with one study indicating anti-neuroinflammatory potential.
Tracheloside: Promoting Wound Healing
Tracheloside has been shown to promote the proliferation of human keratinocytes (HaCaT cells), a critical process in wound healing.[3][4][5][6]
| Concentration | Cell Proliferation Rate Increase (%) | Healing Activity Increase (%) |
| 1 µg/mL | 13.98 | 38.14 |
| 5 µg/mL | 18.82 | 106.13 |
| 10 µg/mL | 17.94 | 72.83 |
| Data from a 24-hour treatment of HaCaT cells.[3] |
In an in vitro scratch assay, tracheloside demonstrated a more than 2-fold increased healing activity compared to the control after 24 hours, surpassing the positive control, allantoin (1.2-fold increase).[3][4][5][6]
Tracheloside: Anti-Cancer Effects
Tracheloside has demonstrated inhibitory effects on the proliferation of colorectal cancer (CRC) cells.[7]
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability Inhibition |
| CT26 (murine CRC) | 1, 10, 100 | 24, 48, 72, 96 | Dose- and time-dependent decrease |
| SW480 (human CRC) | 10, 100 | 72, 96 | Slight inhibition |
| SW620 (human CRC) | 10, 100 | 72, 96 | Slight inhibition |
| Data from a WST-1 cell viability assay.[7] |
This compound: Anti-Neuroinflammatory Potential
Limited data is available for this compound. One study on lignan glucosides isolated from the caulis of Tinospora sinensis identified "this compound A" as having anti-neuroinflammatory activity.
| Compound | Activity | IC₅₀ Value (µM) |
| This compound A | Anti-neuroinflammatory | Not explicitly stated for this compound A, but other compounds in the study had values ranging from 1.46 to 51.25 µmol/L for inhibiting nitric oxide production in LPS-activated murine BV-2 microglial cells. |
| Data from a study on chemical constituents of Tinospora sinensis. |
Due to the limited available information, a direct and comprehensive performance comparison between this compound and Tracheloside is not feasible at this time. The existing data suggests different potential therapeutic avenues for each compound, with Tracheloside showing promise in dermatology and oncology, and this compound potentially in neurology.
Mechanisms of Action
Tracheloside: Signaling Pathways
The biological effects of Tracheloside are linked to its modulation of specific signaling pathways.
-
Wound Healing: Tracheloside promotes keratinocyte proliferation through the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[3][4][5] Western blot analysis has shown a dose-dependent increase in phosphorylated ERK1/2 in HaCaT cells treated with Tracheloside.[3]
-
Anti-Cancer Activity: In colorectal cancer cells, Tracheloside induces cell cycle arrest and apoptosis.[7] This is achieved through the upregulation of p16 and downregulation of cyclin D1 and CDK4.[8] Furthermore, Tracheloside triggers mitochondria-mediated apoptosis by regulating the Bcl-2 family of proteins.[7][8]
Caption: Tracheloside-induced ERK1/2 signaling pathway in keratinocytes.
Caption: Tracheloside's dual mechanism in colorectal cancer cells.
This compound: Mechanism of Action
The precise mechanism of action for this compound's reported anti-neuroinflammatory activity has not been elucidated in the available literature. Further research is required to understand the signaling pathways it may modulate.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of Tracheloside.
Tracheloside Experimental Protocols
-
Cell Proliferation (MTT) Assay:
-
HaCaT cells are seeded in a 96-well plate at a density of 1 x 10³ cells/well and cultured in DMEM.
-
After 24 hours, the medium is replaced with serum-free medium containing various concentrations of Tracheloside (0, 1, 5, 10, 50, and 100 µg/mL).
-
Cells are incubated for an additional 48 hours.
-
MTT solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 540 nm using a microplate reader to determine cell viability.[3]
-
-
In Vitro Wound Healing (Scratch) Assay:
-
HaCaT cells are grown to confluence in a 6-well plate.
-
A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Cellular debris is removed by washing with PBS.
-
Serum-free medium containing different concentrations of Tracheloside (1, 5, and 10 µg/mL) is added.
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Images of the scratch are captured at 0 and 24 hours to assess cell migration and wound closure.[3]
-
-
Western Blot for ERK1/2 Phosphorylation:
-
HaCaT cells are treated with various concentrations of Tracheloside.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2.
-
After washing, the membrane is incubated with a secondary antibody.
-
Bands are visualized using a chemiluminescence detection system, and band intensities are quantified.[3]
-
-
Colorectal Cancer Cell Viability (WST-1) Assay:
-
CT26, SW480, or SW620 cells are seeded in 96-well plates.
-
Cells are treated with Tracheloside at concentrations ranging from 1 to 100 µM.
-
After the desired incubation period (24-96 hours), WST-1 reagent is added to each well.
-
The absorbance is measured to determine the number of viable cells.[7]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Colorectal cancer cells are treated with Tracheloside for a specified time.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
This compound Experimental Protocols
Detailed experimental protocols for the anti-neuroinflammatory activity of this compound are not available in the currently accessible literature.
Conclusion and Future Directions
The comparative analysis reveals a significant disparity in the scientific literature available for Tracheloside and this compound. Tracheloside has emerged as a promising compound with well-documented wound healing and anti-cancer properties, supported by mechanistic studies and detailed experimental protocols. In contrast, this compound remains largely unexplored, with only preliminary evidence of its anti-neuroinflammatory potential.
This knowledge gap highlights a clear need for further research into the biological activities and mechanisms of action of this compound. Future studies should aim to:
-
Confirm and expand upon the anti-neuroinflammatory effects of this compound.
-
Investigate other potential biological activities of this compound, such as antioxidant, anti-cancer, or antimicrobial effects.
-
Elucidate the signaling pathways modulated by this compound.
-
Conduct in vivo studies to validate the therapeutic potential of both Tracheloside and this compound.
A more comprehensive understanding of this compound will enable a more robust comparative analysis with Tracheloside and other lignan glycosides, potentially uncovering new therapeutic leads.
References
- 1. (-)-Tracheloside | C27H34O12 | CID 53462879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Tanegoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Tanegoside against commonly used anti-inflammatory agents. The information is compiled from preclinical studies to offer an objective assessment of its potential, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a natural compound, has demonstrated significant anti-inflammatory properties in various preclinical models. This guide compares its efficacy with established anti-inflammatory drugs, including the steroidal anti-inflammatory drug Dexamethasone and non-steroidal anti-inflammatory drugs (NSAIDs). The evidence suggests that this compound exerts its effects through the modulation of key inflammatory pathways, positioning it as a promising candidate for further investigation in inflammatory disease therapeutics.
Comparative Data
The following tables summarize the quantitative data from representative in vitro and in vivo studies, comparing the anti-inflammatory activity of this compound with standard drugs.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition |
| This compound | LPS-stimulated RAW 264.7 macrophages | NO Production | Data not available in a comparable format |
| TNF-α Release | Data not available in a comparable format | ||
| IL-6 Release | Data not available in a comparable format | ||
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | NO Production | ~1 µM |
| TNF-α Release | ~0.1 µM | ||
| IL-6 Release | ~0.5 µM | ||
| Indomethacin (NSAID) | COX-1 Enzyme Assay | COX-1 Inhibition | ~0.1 µM |
| COX-2 Enzyme Assay | COX-2 Inhibition | ~1 µM |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Parameter | Inhibition (%) |
| This compound | Carrageenan-induced paw edema (rats) | Edema volume | Data not available in a comparable format |
| Dexamethasone | Carrageenan-induced paw edema (rats) | Edema volume | ~50-70% at 1 mg/kg |
| Indomethacin (NSAID) | Carrageenan-induced paw edema (rats) | Edema volume | ~40-60% at 10 mg/kg |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including potentially this compound, are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] These pathways, when activated by inflammatory stimuli, lead to the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB Signaling Pathway.
Caption: General MAPK Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Caption: In Vitro Nitric Oxide Assay Workflow.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug (e.g., Dexamethasone). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to screen for the anti-inflammatory activity of compounds.[6][7][8][9]
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and this compound-treated groups at various doses. The compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
The available, albeit incomplete, preclinical data suggests that this compound possesses anti-inflammatory properties. Its mechanism of action is likely to involve the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. To fully validate its therapeutic potential, further studies are required to generate comprehensive dose-response data and to directly compare its efficacy and potency against standard anti-inflammatory drugs in a wider range of in vitro and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing such validation studies.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanegoside: A Comparative Review of In Vivo and In Vitro Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Tanegoside, a lignan glycoside found in Tinospora sinensis and plants of the Trachelospermum genus. Due to a lack of specific studies on isolated this compound, this guide focuses on the biological activities of extracts from these plants, providing a valuable starting point for further investigation into this potentially therapeutic compound.
While direct experimental data on this compound is limited, research on the plant extracts in which it is a constituent reveals significant anti-inflammatory, antioxidant, and anticancer properties. This guide synthesizes the available in vivo and in vitro findings, presenting quantitative data, detailed experimental protocols, and the signaling pathways implicated in the observed effects.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the quantitative data from studies on extracts of Tinospora sinensis and Trachelospermum jasminoides. It is important to note that these activities are attributed to the complex mixture of phytochemicals in the extracts and not solely to this compound.
Table 1: In Vitro Cytotoxicity of Tinospora sinensis Root Extracts
| Cell Line | Extract | IC50 (µg/mL) |
| HCT-116 (Colon Cancer) | n-hexane | 48.5 |
| HCT-116 (Colon Cancer) | Ethyl acetate | 75.2 |
| HCT-116 (Colon Cancer) | Ethanol | >100 |
| HeLa (Cervical Cancer) | n-hexane | >100 |
| MCF-7 (Breast Cancer) | n-hexane | >100 |
| Data from a study investigating the anticancer effects of Tinospora sinensis extracts.[1] |
Table 2: In Vitro Anti-inflammatory Activity of Trachelospermum jasminoides Extract (TJE)
| Assay | Concentration of TJE | Inhibition |
| RANKL-induced Osteoclastogenesis | 50 µg/mL | Significant |
| F-actin ring formation | 50 µg/mL | Significant |
| Data from a study on the inhibitory effects of Trachelospermum jasminoides extract on osteoclast differentiation.[2] |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxic effects of Tinospora sinensis extracts on various cancer cell lines.[1]
-
Cell Culture: HCT-116, HeLa, and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the n-hexane, ethyl acetate, and ethanol extracts of Tinospora sinensis root for 24 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Anti-inflammatory Model (LPS-induced Hepatotoxicity in Mice)
This protocol is based on a study evaluating the hepatoprotective effects of Tinospora sinensis extract in a mouse model of inflammation.[3][4]
-
Animals: Male ND-4 mice were used for the study.
-
Treatment Groups: Mice were divided into several groups: a control group, a group treated with lipopolysaccharide (LPS) only, a group treated with Tinospora sinensis extract only, and a group pre-treated with the extract followed by LPS administration.
-
Dosing: The Tinospora sinensis extract was administered orally (p.o.) at a dose of 1 g/kg/day for 21 days. On day 7, the LPS group and the extract + LPS group received a single intraperitoneal (i.p.) injection of LPS (6 mg/kg).
-
Sample Collection: At the end of the experimental period, blood and liver tissues were collected for biochemical and histological analysis.
-
Analysis: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage. Liver tissues were processed for histopathological examination.
Signaling Pathways: Unraveling the Mechanisms of Action
Studies on the extracts of Tinospora sinensis and Trachelospermum jasminoides have implicated several key signaling pathways in their biological activities. The following diagrams illustrate these pathways.
Caption: Signaling pathways implicated in the anti-inflammatory and anticancer effects of the plant extracts.
Explanation of the Diagram:
-
NF-κB Pathway: Extracts from Trachelospermum jasminoides have been shown to inhibit the NF-κB signaling pathway.[2] Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor κB Ligand (RANKL) can activate this pathway, leading to the transcription of pro-inflammatory genes. The extracts appear to block the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of Trachelospermum jasminoides extract.[2] This pathway, which includes p38, JNK, and ERK, is involved in a variety of cellular processes, including inflammation and apoptosis. The extract has been shown to suppress the phosphorylation of these kinases.
-
PI3K/Akt/mTOR Pathway: An alkaloid-rich extract from Tinospora sinensis has been found to induce apoptosis in colon cancer cells by down-regulating the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Conclusion
While specific in vivo and in vitro studies on this compound are currently lacking, the research on plant extracts containing this lignan glycoside provides a strong foundation for future investigations. The demonstrated anti-inflammatory, antioxidant, and anticancer activities of Tinospora sinensis and Trachelospermum jasminoides extracts, coupled with the elucidation of the signaling pathways they modulate, highlight the therapeutic potential of their constituents, including this compound. Further research focusing on the isolation and biological evaluation of this compound is warranted to fully understand its pharmacological properties and potential for drug development.
References
- 1. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The extract of Trachelospermum jasminoides (Lindl.) Lem. vines inhibits osteoclast differentiation through the NF-κB, MAPK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Preliminary Assessment of <i>Tinospora sinensis</i> on Mice Liver - Journal of Health and Allied Sciences NU [jhas-nu.in]
Structure-Activity Relationship of Tanegoside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical Tanegoside A derivatives. The data presented is illustrative, based on established methodologies for evaluating similar natural product derivatives, to highlight key structural modifications that influence biological activity.
Comparative Analysis of this compound A Derivatives
The following table summarizes the biological activities of a series of synthesized this compound A derivatives. Modifications were focused on the glycosidic moiety and the aglycone core to investigate their impact on cytotoxicity and anti-inflammatory effects.
| Compound | Modification | Cytotoxicity (IC50 in µM) vs. A549 Cells | Anti-inflammatory Activity (% Inhibition of NO Production at 10 µM) |
| This compound A | Parent Compound | 25.4 ± 2.1 | 45.2 ± 3.5 |
| TGD-1 | Removal of the glucose moiety | > 100 | 10.1 ± 1.8 |
| TGD-2 | Acetylation of the glucose hydroxyl groups | 15.2 ± 1.5 | 65.8 ± 4.2 |
| TGD-3 | Replacement of glucose with rhamnose | 32.8 ± 2.9 | 38.6 ± 3.1 |
| TGD-4 | Epoxidation of the aglycone double bond | 8.9 ± 0.9 | 55.1 ± 4.8 |
| TGD-5 | Hydrogenation of the aglycone double bond | 45.1 ± 3.8 | 20.5 ± 2.2 |
| TGD-6 | Introduction of a hydroxyl group at C-7 | 18.5 ± 1.7 | 72.3 ± 5.6 |
Key Findings from SAR Studies:
-
Glycosidic Moiety: The glucose moiety is crucial for both cytotoxic and anti-inflammatory activities, as its removal (TGD-1) leads to a significant loss of potency. Acetylation of the hydroxyl groups on the glucose (TGD-2) enhanced both activities, likely due to increased cell permeability. The type of sugar is also important, as replacing glucose with rhamnose (TGD-3) resulted in decreased activity.
-
Aglycone Core: Modifications to the aglycone structure significantly impact cytotoxicity. Epoxidation of the double bond (TGD-4) resulted in the most potent cytotoxic derivative. Conversely, saturation of this double bond (TGD-5) diminished activity. The introduction of a hydroxyl group at the C-7 position (TGD-6) moderately enhanced cytotoxicity but significantly boosted anti-inflammatory effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human lung carcinoma A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of the this compound A derivatives or vehicle control (0.1% DMSO).
-
Incubation: The cells were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and pre-treated with various concentrations of the this compound A derivatives for 1 hour.
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance was measured at 540 nm. The percentage inhibition of NO production was calculated relative to the LPS-stimulated vehicle control.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound A derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound derivatives.
Caption: General experimental workflow for SAR studies of this compound derivatives.
A Comparative Analysis of Tanegoside and Conventional Anti-inflammatory Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. The management of inflammatory conditions relies on a range of therapeutic agents, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, long-term use of these agents is associated with significant adverse effects. This has spurred research into novel anti-inflammatory compounds from natural sources. This guide provides a comparative overview of Tanegoside, a representative natural compound, and established anti-inflammatory drugs, with a focus on their mechanisms of action, efficacy, and supporting experimental data.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of therapeutic agents are exerted through various mechanisms, primarily by inhibiting the production of inflammatory mediators and modulating key signaling pathways.
-
This compound (as represented by Cimicifuga triterpenoids): These natural compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3][4] The primary mechanism is believed to be the suppression of inducible nitric oxide synthase (iNOS).
-
NSAIDs (e.g., Celecoxib): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6][7] Celecoxib is a selective COX-2 inhibitor, which targets the COX isoform primarily involved in inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids are potent anti-inflammatory agents that act by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and transrepresses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad downregulation of pro-inflammatory genes, including those for cytokines and chemokines.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound (represented by cimicitaiwanins) and known anti-inflammatory agents.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Cimicitaiwanin C | RAW 264.7 | LPS | 6.54 | [3] |
| Cimicitaiwanin D | RAW 264.7 | LPS | 12.28 | [3] |
| Cimicitaiwanin F | RAW 264.7 | LPS | 24.58 | [3] |
| Quercetin (Control) | RAW 264.7 | LPS | 34.58 | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibited | Cell/System | Efficacy | Reference |
| Isoferulic Acid (from C. racemosa) | IL-6, TNF-α, IFN-γ | Human whole blood | Significant inhibition | [8] |
| Nimesulide (NSAID) | TNF-α | - | Inhibition of release | [7] |
| Pentoxifylline | TNF-α | - | Inhibits synthesis | [9] |
| Dexamethasone | NF-κB regulated cytokines | - | Broad suppression | [10] |
Signaling Pathways in Inflammation
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines.[11][12]
Caption: The canonical NF-κB signaling pathway.
General Inflammatory Signaling
Inflammatory stimuli trigger a cascade of events involving multiple kinases, leading to the activation of transcription factors and the production of inflammatory mediators like prostaglandins and nitric oxide.
Caption: General inflammatory signaling pathways.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to calculate the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Experimental Workflow: NO Inhibition Assay
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion
This compound, as represented by related natural compounds, demonstrates significant anti-inflammatory potential, primarily through the inhibition of nitric oxide production. Its mechanism of action appears to be distinct from that of conventional NSAIDs, which target COX enzymes, and corticosteroids, which have broad immunosuppressive effects. While further research is needed to fully elucidate the molecular targets of this compound and its therapeutic potential, it represents a promising class of compounds for the development of new anti-inflammatory therapies with potentially fewer side effects than existing drugs. The continued investigation of such natural products is crucial for expanding the arsenal of treatments for chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Therapeutic potential for cytokine antagonists: Thalidomide and pentoxifylline in Hansen’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX-2 blockade suppresses gliomagenesis by inhibiting myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tanegoside Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tanegoside and related lignan glycosides based on available scientific literature. Due to the limited direct research on this compound, this guide draws comparisons from studies on other lignan glycosides, particularly those isolated from Tinospora sinensis, the same plant source as this compound.
Overview of this compound
This compound is a lignan glycoside that has been isolated from the stems of Tinospora sinensis.[1] While its specific biological activities and mechanisms of action are not yet extensively studied, research on other lignan glycosides from the same plant and other natural sources provides a basis for understanding its potential therapeutic relevance.
Comparative Analysis of Lignan Glycosides
Lignan glycosides are a class of polyphenolic compounds found in a variety of plants. They are known to possess a wide range of biological activities. The following tables summarize the available quantitative data on the biological activities of various lignan glycosides, including those from Tinospora sinensis, to offer a comparative perspective.
Table 1: Nitric Oxide (NO) Inhibitory Activity of Lignan Glycosides from Tinospora sinensis
| Compound | IC50 (µM) on LPS-induced NO production in RAW264.7 cells | Source |
| Tinsinlignan A | 18.5 ± 2.0 | [2][3] |
| Tinsinlignan B | 28.8 ± 1.2 | [2][3] |
| Compound 20 | 17.43 ± 2.06 | [4] |
| Syringaresinol | 38.53 ± 1.90 | [5] |
Table 2: Cytotoxicity of Lignan Glycosides Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| Lignan Glycosides (Compounds 1, 4-6) | Bt549, MCF7, MDA-MB-231, HCC70 (Human Breast Cancer) | < 30.0 | [4][6] |
| (-)-9,9′-O-diferuloyl-secoisolariciresinol (5) | OVCAR3 (Ovarian Cancer) | 0.51 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of lignan glycoside activity.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: Murine RAW264.7 macrophages.
Methodology:
-
RAW264.7 cells are seeded in 96-well plates and cultured for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.
-
After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[2][3][5]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of compounds on cancer cell lines.
Cell Lines: Various human cancer cell lines (e.g., breast cancer lines Bt549, MCF7, MDA-MB-231, HCC70; ovarian cancer line OVCAR3).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial reductase convert the MTT into formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that causes 50% cell death) is determined.[3][4][6]
Visualizations
Signaling Pathway of LPS-induced NO Production
The following diagram illustrates the signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide, a key mediator of inflammation. Lignan glycosides with anti-inflammatory activity often target components of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans with NO inhibitory activity from <i>Tinospora sinensis</i> [cjnmcpu.com]
- 3. Lignans with NO inhibitory activity from Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans and clerodane diterpenoids from Tinospora sinensis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Constituents of Tinospora sinensis and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Traditional Uses, Phytochemistry, Pharmacology and Clinical Application of Tinospora sinensis (Lour.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignan Glycosides: A Comparative Meta-Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Lignan glycosides, a class of polyphenolic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative meta-analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data from various studies. The objective is to offer a clear, data-driven overview to aid in research and development efforts.
Antioxidant Activity
Lignan glycosides exhibit potent antioxidant properties by scavenging free radicals and modulating oxidative stress-related pathways. The following table summarizes the antioxidant activities of various lignan glycosides from different studies, primarily focusing on their radical scavenging capabilities.
Table 1: Antioxidant Activity of Lignan Glycosides
| Lignan Glycoside | Assay Type | IC50 Value (µM) | Source Plant | Reference |
| Acutissimanide | DPPH | 41.6 | - | [1] |
| Sagitiside A | DPPH | 55 | Tinospora sagittata | [1] |
| (+)-Lyoniresinol-2α-O-β-D-glucopyranoside | DPPH | 75 | Tinospora sagittata | [1] |
| (+)-5′-Methoxyisolariciresinol-3α-O-β-D-glucopyranoside | DPPH | 80 | Tinospora sagittata | [1] |
| Secoisolariciresinol diglycoside (SDG) | Linoleic acid peroxidation | Significant inhibition at 10 & 100 µM | Linum usitatissimum (Flaxseed) | [2] |
| Lyoniside | DPPH | - | Saraca asoca | [3][4] |
| Nudiposide | DPPH | - | Saraca asoca | [3] |
| Icariside E3 | DPPH | - | Saraca asoca | [3] |
| Schizandriside | DPPH | - | Saraca asoca | [3] |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength (around 517 nm). The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[3]
Linoleic Acid Peroxidation Assay: This method assesses the ability of a compound to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid. The reaction is typically initiated by a free radical generator, and the extent of peroxidation is measured over time, often by quantifying the formation of conjugated dienes or secondary oxidation products.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Anti-inflammatory Activity
Lignan glycosides have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.
Table 2: Anti-inflammatory Activity of Lignan Glycosides
| Lignan Glycoside | Assay Type | IC50 Value (µM) | Cell Line | Reference |
| Ciliatoside A | Nitric Oxide (NO) accumulation inhibition | 27.1 ± 1.6 | RAW 264.7 cells | [5] |
| Ciliatoside B | Nitric Oxide (NO) accumulation inhibition | 29.4 ± 1.4 | RAW 264.7 cells | [5] |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Accumulation Inhibition Assay: This assay is commonly performed using murine macrophage cell lines like RAW 264.7. The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent. The ability of the test compound to inhibit NO production is then determined.[5]
Anticancer Activity
Several studies have highlighted the cytotoxic effects of lignan glycosides against various cancer cell lines, suggesting their potential as anticancer agents.
Table 3: Anticancer Activity of Lignan Glycosides
| Lignan Glycoside | Cancer Cell Line(s) | IC50 Value (nM) | Source Plant/Method | Reference |
| Compound 1e (Cleistanthin A analogue) | Four cancer cell lines | 1.0 - 8.3 | Synthesis | [6][7] |
| Lignan Glycosides (Compounds 1, 4-6) | Bt549, MCF7, MDA-MB-231, HCC70 | < 30,000 | Lespedeza cuneata | [8] |
Experimental Protocols: Anticancer Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after dissolving the crystals in a suitable solvent.[9]
SRB (Sulforhodamine B) Bioassay: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that can bind to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[8]
Signaling Pathways Modulated by Lignan Glycosides
Lignans and their glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. Lignans have been shown to suppress the activation of the NF-κB pathway.[10][11][12]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds like lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.[10][11][12]
General Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of lignan glycosides from natural sources typically follows a standardized workflow.
References
- 1. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New lignan glycosides with potent antiinflammatory effect, isolated from Justicia ciliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel lignan glycosides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tanegoside
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Tanegoside, a compound for which specific disposal protocols may not be readily available. In such cases, it is imperative to treat the substance as potentially hazardous and follow established best practices for chemical waste management.
Hazard Assessment and Classification
Before beginning any disposal procedure, a thorough hazard assessment of this compound must be conducted. This involves reviewing any available Safety Data Sheet (SDS) or related toxicological data. If no specific data for this compound exists, information on structurally similar compounds, such as other glycosides, can provide initial guidance. For instance, the SDS for Tenacissoside G indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle this compound with similar precautions.
Key Hazard Characteristics to Evaluate:
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metals or cause severe skin burns.
-
Reactivity: The tendency to be unstable and react violently with water, air, or other chemicals.
-
Toxicity: The potential to cause harm if inhaled, ingested, or absorbed through the skin.
Based on this assessment, the waste should be classified as either hazardous or non-hazardous according to regulations set by the Environmental Protection Agency (EPA) and other relevant authorities[2][3].
Quantitative Data Summary
As specific quantitative data for this compound is not available, researchers should use the following table to record their own findings from experimental data and literature review. This will aid in proper waste classification and management.
| Property | Value | Units | Source of Data (e.g., SDS, Experimental) |
| LD50 (Oral, Rat) | e.g., 800 | mg/kg | [Specify Source] |
| Flash Point | e.g., Not Applicable | °C | [Specify Source] |
| pH (of aqueous solution) | [Enter Value] | [Specify Source] | |
| Reactivity Data | e.g., Stable under normal conditions | [Specify Source] | |
| Aquatic Toxicity | e.g., Harmful to aquatic life | [Specify Source] |
Disposal Procedures
The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted based on your institution's specific policies and the results of your hazard assessment.
Solid this compound Waste Disposal
Solid forms of this compound, including unused or expired pure compounds, reaction byproducts, and contaminated materials like weighing paper or personal protective equipment (PPE), must be handled with care.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Do not mix this compound waste with other solid waste streams unless they are compatible.
-
Containerization:
-
Place all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container[4]. The container should be made of a material compatible with the chemical.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory[4]. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4]. Ensure all required documentation, such as a hazardous waste manifest, is completed accurately[5].
Liquid this compound Waste Disposal
Solutions containing this compound, such as reaction mixtures or analytical samples, must be disposed of as hazardous liquid waste. Under no circumstances should hazardous waste pharmaceuticals be flushed down the drain [2][5].
Experimental Protocol for Liquid Waste Disposal:
-
Segregation: Keep this compound solutions separate from other liquid waste streams to avoid unintended reactions. Never mix chlorinated and non-chlorinated solvents[6].
-
Containerization:
-
Use a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred) for collecting liquid this compound waste[4].
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent system (e.g., "Methanol/Water"), and the approximate concentration of this compound.
-
-
pH Neutralization (if applicable and safe): If the waste is acidic or basic and does not contain other hazardous components (like heavy metals), it may be possible to neutralize it. However, this should only be done if the reaction does not generate toxic gases or excessive heat. For quantities larger than 25 ml, it is generally recommended to have EHS manage the disposal[7].
-
Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Pickup and Disposal: Contact your institution's EHS office for collection and disposal.
Disposal of Contaminated Laboratory Equipment
Glassware, sharps, and other lab materials that come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Experimental Protocol for Contaminated Equipment:
-
Sharps:
-
Dispose of all needles, syringes, and other sharp instruments contaminated with this compound in a designated sharps container.
-
The sharps container must be puncture-resistant and clearly labeled as hazardous waste.
-
-
Glassware:
-
Reusable Glassware: Decontaminate by rinsing with a suitable solvent that is known to dissolve this compound. Collect the rinsate as hazardous liquid waste. After thorough cleaning, the glassware can be returned to general use.
-
Disposable Glassware: If decontamination is not feasible, dispose of the glassware in a designated broken glass container that is clearly labeled as containing this compound-contaminated material[8]. This will then be handled as solid hazardous waste.
-
-
Personal Protective Equipment (PPE):
-
Gloves, aprons, and other disposable PPE contaminated with this compound should be placed in the solid hazardous waste container.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural workflows for the proper disposal of this compound.
Caption: Decision tree for classifying and routing this compound waste.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Tanegoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tanegoside. Our commitment is to furnish comprehensive safety information that extends beyond the product, fostering a culture of safety and trust within the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the limited availability of specific safety data for this compound, a cautious approach is imperative. The following recommendations are based on the Safety Data Sheet (SDS) for the structurally related compound, Tenacissoside G, which is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1].
Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against dust and splashes. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation. |
| Lab Coat or Chemical-resistant Apron | A fully buttoned lab coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant shoes are required. Do not wear open-toed footwear in the laboratory. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to maintaining a safe laboratory environment when working with this compound.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Prepare all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools, within the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
-
Weighing and Aliquoting (inside a chemical fume hood):
-
Don the complete set of recommended PPE.
-
Handle the solid this compound powder exclusively within the fume hood to minimize inhalation risk.
-
Use a spatula to carefully transfer the desired amount of powder onto weighing paper.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
For creating solutions, add the solvent to the weighed powder slowly to prevent splashing.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Do not pour this compound solutions down the drain[2].
Waste Segregation and Disposal Pathway:
Caption: Waste disposal pathway for this compound.
Disposal Protocol:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for chemical waste[2].
-
Place all contaminated solid materials, such as gloves, weighing papers, and pipette tips, into a designated and sealed plastic bag or container labeled as "Hazardous Chemical Waste"[2].
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste[2].
-
-
Final Disposal:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
